GSK2838232
Description
second generation HIV maturation inhibito
Structure
2D Structure
Properties
IUPAC Name |
4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H73ClN2O6/c1-30(2)40-34(52)26-48(37(53)29-51(25-24-50(10)11)28-31-12-14-32(49)15-13-31)23-22-46(8)33(41(40)48)16-17-36-45(7)20-19-38(57-39(54)27-43(3,4)42(55)56)44(5,6)35(45)18-21-47(36,46)9/h12-15,30,33,35-38,53H,16-29H2,1-11H3,(H,55,56)/t33-,35+,36-,37+,38+,45+,46-,47-,48+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOWKUXNVNJAMY-PZFKGGKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(CN(CCN(C)C)CC6=CC=C(C=C6)Cl)O)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1=O)[C@H](CN(CCN(C)C)CC6=CC=C(C=C6)Cl)O)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H73ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
809.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443460-91-0 | |
| Record name | GSK-2838232 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443460910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-2838232 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9C7884M8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GSK2838232: A Deep Dive into its Mechanism of Action on HIV-1 Gag Processing
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GSK2838232 is a potent, second-generation HIV-1 maturation inhibitor that represents a promising therapeutic agent against HIV-1. Its unique mechanism of action, which targets the final step of Gag polyprotein processing, distinguishes it from other classes of antiretroviral drugs. This technical guide provides a comprehensive overview of the molecular interactions, experimental validation, and quantitative evaluation of this compound's effect on HIV-1 Gag processing. Detailed experimental protocols and visual representations of the underlying pathways are included to facilitate a deeper understanding for researchers and drug development professionals.
Introduction to HIV-1 Maturation and Gag Processing
The maturation of Human Immunodeficiency Virus Type 1 (HIV-1) is a critical step in its life cycle, transforming newly budded, non-infectious virions into mature, infectious particles. This process is orchestrated by the viral protease, which cleaves the Gag and Gag-Pol polyproteins at specific sites. The Gag polyprotein is the primary structural component of the virion and its sequential cleavage is essential for the morphological rearrangement that forms the mature viral core.
The final and most critical cleavage event in this cascade is the separation of the capsid protein (CA) from the spacer peptide 1 (SP1). This cleavage event triggers the condensation of CA proteins to form the characteristic conical capsid that encapsidates the viral genome and enzymes. Inhibition of this final processing step leads to the production of aberrant, non-infectious viral particles with immature morphology.
This compound: Mechanism of Action
This compound is a maturation inhibitor that specifically targets and disrupts the final stage of HIV-1 Gag processing.[1][2][3] Unlike protease inhibitors, which directly inhibit the enzymatic activity of the viral protease, this compound acts by binding to the Gag polyprotein at the CA-SP1 junction. This binding stabilizes the Gag lattice and sterically hinders the protease from accessing and cleaving the CA-SP1 cleavage site.[1][3] The result is an accumulation of the CA-SP1 precursor, preventing the formation of a mature capsid and rendering the virions non-infectious.[1][2][3]
The following diagram illustrates the HIV-1 Gag processing pathway and the point of intervention by this compound.
Quantitative Data on Antiviral Activity
The potency of this compound has been evaluated in various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Antiviral Activity of this compound against HIV-1
| Assay Type | HIV-1 Isolate(s) | Cell Line | IC50 (nM) | Reference |
| Single-cycle infection | Group M (Subtypes A, B, C, D, F), Group O | - | 1.5 - 2.8 | [1],[2] |
| Spreading (multi-cycle) infection | Group M (Subtypes A, B, C, D, F), Group O | CEMss | 0.25 - 0.92 | [1],[2] |
| Mean IC50 | Broad spectrum of HIV-1 isolates | - | 1.6 | [4] |
Table 2: Clinical Efficacy of this compound (Phase IIa Study)
| This compound Dose (with Cobicistat 150 mg) | Mean Maximum Decline in HIV-1 RNA (log10 copies/mL) | Reference |
| 20 mg | -0.67 | [5] |
| 50 mg | -1.56 | [5] |
| 100 mg | -1.32 | [5] |
| 200 mg | -1.70 | [5] |
Experimental Protocols
A variety of experimental assays are employed to characterize the mechanism of action of maturation inhibitors like this compound. The following diagram outlines a typical experimental workflow.
References
- 1. Controlling multi-cycle replication of live-attenuated HIV-1 using an unnatural genetic switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Single Cycle Infection [en.bio-protocol.org]
- 3. HIV-1 Interactions with Cells: From Viral Binding to Cell-Cell Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Single Cycle Infection [bio-protocol.org]
- 5. A Sensitive Assay Using a Native Protein Substrate For Screening HIV-1 Maturation Inhibitors Targeting the Protease Cleavage Site between Matrix and Capsid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Target of GSK2838232
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2838232 is a second-generation, potent, small-molecule oral human immunodeficiency virus type 1 (HIV-1) maturation inhibitor.[1][2] It represents a promising class of antiretroviral drugs that target a late stage of the viral life cycle, offering a distinct mechanism of action compared to currently approved therapies that primarily target viral enzymes like reverse transcriptase, protease, and integrase.[3][4] This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, quantitative data on its activity, and detailed experimental protocols relevant to its characterization.
Molecular Target and Mechanism of Action
The primary molecular target of this compound is the HIV-1 Gag polyprotein, specifically at the cleavage site between the capsid (CA) and the spacer peptide 1 (SP1).[5][6][7] Gag is the main structural protein of HIV-1 and plays a crucial role in the assembly, budding, and maturation of new virus particles.[8][9][10]
During the late stages of the HIV-1 replication cycle, the Gag polyprotein is cleaved by the viral protease into its functional subunits: matrix (MA), capsid (CA), nucleocapsid (NC), and p6, along with two spacer peptides, SP1 and SP2.[11][12] This proteolytic processing is essential for the morphological rearrangement of the immature, non-infectious virion into a mature, infectious particle characterized by a condensed conical core.[13]
This compound acts as a maturation inhibitor by binding to a pocket within the C-terminal domain of the CA portion of the Gag polyprotein, near the CA-SP1 junction.[5] This binding stabilizes the immature Gag lattice and sterically hinders the viral protease from accessing and cleaving the CA-SP1 site.[13] The inhibition of this final cleavage step prevents the proper formation of the mature viral core, resulting in the production of non-infectious virions.[5][6][7]
Signaling Pathway: HIV-1 Gag Processing and Inhibition by this compound
The following diagram illustrates the HIV-1 Gag processing pathway and the point of intervention by this compound.
Caption: HIV-1 Gag processing pathway and the inhibitory action of this compound.
Quantitative Data
The antiviral activity of this compound has been quantified in various in vitro and clinical settings. The following tables summarize key quantitative data.
Table 1: In Vitro Antiviral Activity of this compound
| HIV-1 Strain/Isolate | Assay Type | Cell Line | IC50 (nM) | Reference |
| Wild-type HIV-1 (Subtype B) | Spreading (multi-cycle) | CEMss | 0.25 - 0.92 | [5] |
| Wild-type HIV-1 (Subtype B) | Single-cycle | 293T/17 -> MAGIC-5A | 1.5 - 2.8 | [5] |
| HIV-1 Group M (Subtypes A, C, D, F) | Spreading (multi-cycle) | CEMss | 0.25 - 0.92 | [5] |
| HIV-1 Group O | Spreading (multi-cycle) | CEMss | 0.25 - 0.92 | [5] |
| Bevirimat-resistant mutants | Spreading (multi-cycle) | MT-4 | Not specified | [5] |
IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Clinical Efficacy of this compound (Phase IIa Study)
| This compound Dose (with Cobicistat 150 mg) | Mean Maximum Decline in HIV-1 RNA (log10 copies/mL) at Day 11 | Reference |
| 20 mg | -0.67 | [14] |
| 50 mg | -1.56 | [14] |
| 100 mg | -1.32 | [14] |
| 200 mg | -1.70 | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Single-Cycle Infectivity Assay
This assay measures the ability of a drug to inhibit a single round of viral replication.
Experimental Workflow:
Caption: Workflow for a single-cycle HIV-1 infectivity assay.
Detailed Protocol:
-
Cell Culture: Maintain 293T/17 cells and MAGIC-5A indicator cells (HeLa cells expressing CD4, CCR5, and an HIV-1 LTR-driven β-galactosidase or luciferase reporter gene) in appropriate culture medium.
-
Virus Production:
-
Seed 293T/17 cells in 6-well plates.
-
Transfect the cells with an HIV-1 proviral DNA construct using a suitable transfection reagent.
-
Immediately after transfection, replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate the cells for 48-72 hours at 37°C.
-
Harvest the cell culture supernatants containing viral particles and clarify by centrifugation.
-
-
Infection:
-
Seed MAGIC-5A cells in 96-well plates.
-
Infect the MAGIC-5A cells with the harvested viral supernatants.
-
Incubate for 48 hours at 37°C.
-
-
Readout:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the luciferase activity using a luminometer.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition versus the drug concentration and fitting the data to a sigmoidal dose-response curve.[5]
-
Spreading (Multi-Cycle) Infectivity Assay
This assay assesses the ability of a drug to inhibit multiple rounds of viral replication.
Experimental Workflow:
Caption: Workflow for a multi-cycle HIV-1 infectivity assay.
Detailed Protocol:
-
Cell Culture: Maintain CEMss cells, a T-lymphoblastic cell line susceptible to HIV-1 infection, in appropriate culture medium.
-
Infection:
-
Seed CEMss cells in 96-well plates.
-
Add serial dilutions of this compound to the wells.
-
Infect the cells with a known titer of an HIV-1 laboratory-adapted strain or clinical isolate.
-
Incubate the plates at 37°C for 4-7 days to allow for multiple rounds of viral replication.
-
-
Readout:
-
Harvest the cell culture supernatants.
-
Quantify the amount of viral replication by measuring the concentration of the HIV-1 p24 capsid protein in the supernatant using a commercial p24 antigen ELISA kit.
-
Calculate the IC50 value as described for the single-cycle assay.[5]
-
Western Blot Analysis of Gag Processing
This biochemical assay directly visualizes the effect of the inhibitor on the proteolytic processing of the Gag polyprotein.
Experimental Workflow:
Caption: Workflow for Western blot analysis of HIV-1 Gag processing.
Detailed Protocol:
-
Virus Production and Treatment:
-
Produce HIV-1 particles from transfected 293T cells in the presence or absence of this compound as described in the single-cycle assay protocol.
-
After 48-72 hours, harvest both the cell lysates and the viral particles from the supernatant (pelleted by ultracentrifugation).
-
-
SDS-PAGE and Western Blotting:
-
Lyse the cells and viral pellets in a suitable lysis buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody that recognizes the HIV-1 Gag protein (e.g., anti-p24 or anti-p55).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
-
-
Analysis:
-
In the absence of the inhibitor, bands corresponding to the fully processed Gag proteins (e.g., p24) will be prominent.
-
In the presence of this compound, an accumulation of the unprocessed or partially processed Gag precursor (p55) and the CA-SP1 intermediate (p25) will be observed, with a corresponding decrease in the mature p24 band.
-
Conclusion
This compound is a potent HIV-1 maturation inhibitor that specifically targets the final cleavage step of the Gag polyprotein at the CA-SP1 junction. Its unique mechanism of action, which leads to the production of non-infectious viral particles, makes it a valuable addition to the arsenal of antiretroviral therapies, particularly for treatment-experienced patients with resistance to other drug classes. The in-depth understanding of its molecular target and the availability of robust experimental protocols are crucial for its continued development and for the discovery of next-generation maturation inhibitors.
References
- 1. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach | PLOS Computational Biology [journals.plos.org]
- 2. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. HIV-1 Gag as an Antiviral Target: Development of Assembly and Maturation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound | PLOS One [journals.plos.org]
- 7. croiconference.org [croiconference.org]
- 8. HIV-1 Gag: An Emerging Target for Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How HIV-1 Gag Manipulates Its Host Cell Proteins: A Focus on Interactors of the Nucleocapsid Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIV Type 1 Gag as a Target for Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Phase IIa Study Evaluating Safety, Pharmacokinetics, and Antiviral Activity of this compound, a Novel, Second-generation Maturation Inhibitor, in Participants With Human Immunodeficiency Virus Type 1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cutting Edge of HIV Treatment: A Technical Guide to Second-Generation Maturation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical progress of second-generation HIV-1 maturation inhibitors. These compounds represent a novel class of antiretrovirals that target a late-stage event in the viral lifecycle, offering a new avenue for treating HIV-1 infection, particularly in cases of resistance to existing drug classes.
Introduction: A New Target in the HIV Lifecycle
The maturation of HIV-1 from a non-infectious, immature virion to a fully infectious particle is a critical step in the viral replication cycle. This process is orchestrated by the viral protease, which cleaves the Gag and Gag-Pol polyproteins into their functional subunits. The final and rate-limiting step in this cascade is the cleavage of the spacer peptide 1 (SP1) from the C-terminus of the capsid protein (CA).[1] Inhibition of this cleavage event disrupts the formation of the mature viral capsid, resulting in the production of non-infectious virions.[1]
The first-in-class maturation inhibitor, bevirimat (BVM), demonstrated the potential of this therapeutic strategy. However, its clinical development was halted due to the high prevalence of natural polymorphisms in the Gag protein, which conferred resistance.[1][2] This challenge paved the way for the development of second-generation maturation inhibitors with improved potency and broader activity against clinically relevant HIV-1 variants.
Second-Generation Maturation Inhibitors: Key Compounds and a Novel Mechanism of Action
Two prominent second-generation maturation inhibitors have emerged from extensive research and development efforts: GSK3532795 (formerly BMS-955176) and GSK3640254 . These compounds share a common mechanism of action, binding to the CA-SP1 cleavage site within the Gag polyprotein and inhibiting its processing by the HIV-1 protease.[1]
Mechanism of Action: Disrupting the Final Step of Maturation
The binding of a second-generation maturation inhibitor to the CA-SP1 junction stabilizes the immature Gag lattice, preventing the conformational changes necessary for protease-mediated cleavage.[1] This results in the accumulation of the p25 (CA-SP1) precursor and the formation of virions with defective, eccentric cores that are unable to complete the reverse transcription process upon entering a new host cell.
Quantitative Data on Second-Generation Maturation Inhibitors
The following tables summarize the in vitro antiviral activity and pharmacokinetic properties of GSK3532795/BMS-955176 and GSK3640254.
Antiviral Activity
| Compound | Virus Type | EC50 (nM) | EC90 (nM) | Fold Change vs. Wild-Type | Reference |
| GSK3532795/BMS-955176 | Wild-Type HIV-1 | 3.9 ± 3.4 | - | - | [1] |
| Library of Gag Polymorphic Viruses (n=87) | 3.9 ± 3.4 | - | - | [1] | |
| Subtype B Clinical Isolates (in PBMCs) | 21 (median) | - | - | [1] | |
| V362I Mutant | - | - | 1-6.8 | [3] | |
| V370A Mutant | - | - | 1-6.8 | [3] | |
| GSK3640254 | Wild-Type HIV-1 | 9 (mean) | 33 (protein-binding adjusted) | - | [4] |
| Library of Subtype B & C Chimeric Viruses | - | 33 (protein-binding adjusted) | - | [4] | |
| A364V Mutant | - | - | - | [4] |
Pharmacokinetic Properties
| Compound | Species | Cmax | AUC | Half-life (t1/2) | Oral Bioavailability | Reference |
| GSK3532795/BMS-955176 | Rat | - | 4,132 nM·h (5 mg/kg) | - | - | [5] |
| GSK3640254 | Healthy Adults | 1.40 µg/mL (200 mg) | 21.5 µg·h/mL (200 mg) | ~24 hours | - | [6][7] |
Experimental Protocols
This section outlines the methodologies for key experiments used in the evaluation of second-generation maturation inhibitors.
Multiple-Cycle Drug Susceptibility Assay
This assay determines the concentration of a compound required to inhibit HIV-1 replication over multiple rounds of infection.
-
Cell Culture: MT-2 cells are propagated in RPMI 1640 media supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Virus Infection: MT-2 cells are infected with HIV-1 at a low multiplicity of infection (MOI) of 0.005.
-
Drug Treatment: The infected cells are seeded in 96-well plates containing serial dilutions of the test compound.
-
Incubation: The plates are incubated for 4-5 days to allow for multiple rounds of viral replication.
-
Quantification of Viral Replication: Virus yield is quantified by measuring either cell-free reverse transcriptase (RT) activity or cell-associated Renilla luciferase activity.
-
Data Analysis: The 50% effective concentration (EC50) is calculated from the dose-response curve of percent inhibition versus log10 drug concentration.[8]
In Vitro Selection of Drug-Resistant Virus
This protocol is used to identify mutations that confer resistance to a maturation inhibitor.
-
Initial Infection: MT-2 cells are infected with a wild-type or polymorphic HIV-1 variant at an MOI of 0.005.
-
Drug Pressure: The infected cells are cultured in the presence of the maturation inhibitor at a concentration of 1x or 2x the EC50 for the starting virus.
-
Serial Passage: At the end of each passage (indicated by 100% cytopathic effect), a small volume of the culture supernatant is transferred to a fresh cell culture with a 2-fold increased drug concentration.
-
Termination: The selection is terminated after a set number of passages or when compound cytotoxicity is observed.
-
Genotypic Analysis: Viral RNA is extracted from the culture supernatant, and the Gag-Pro region is amplified by RT-PCR and sequenced to identify resistance-associated mutations.[8][9]
Resistance to Second-Generation Maturation Inhibitors
Despite their improved profiles, resistance to second-generation maturation inhibitors can still emerge. The primary resistance mutation identified for GSK3640254 is A364V in the Gag protein.[4] This mutation is thought to confer resistance by increasing the cleavage rate of the p25 (CA-SP1) precursor, thereby overcoming the inhibitory effect of the drug.[4]
The Drug Discovery and Development Pipeline
The journey of a second-generation maturation inhibitor from initial discovery to potential clinical application follows a rigorous and multi-stage process.
Conclusion and Future Directions
Second-generation maturation inhibitors represent a significant advancement in the field of HIV therapeutics. Their novel mechanism of action, potent antiviral activity against a broad range of HIV-1 variants, and favorable pharmacokinetic profiles make them promising candidates for future combination antiretroviral therapies. Continued research is essential to fully understand and overcome potential resistance mechanisms, and to optimize their use in clinical practice. The ongoing clinical trials of compounds like GSK3640254 will provide crucial data on their long-term safety and efficacy, potentially adding a valuable new class of drugs to the arsenal against HIV-1.
References
- 1. Identification and Characterization of BMS-955176, a Second-Generation HIV-1 Maturation Inhibitor with Improved Potency, Antiviral Spectrum, and Gag Polymorphic Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV-1 Gag as an Antiviral Target: Development of Assembly and Maturation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of BMS-955176, a Second Generation HIV-1 Maturation Inhibitor with Broad Spectrum Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase I Evaluation of the Pharmacokinetics and Tolerability of the HIV-1 Maturation Inhibitor GSK3640254 and Tenofovir Alafenamide/Emtricitabine in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I evaluation of the safety, tolerability, and pharmacokinetics of GSK3640254, a next-generation HIV-1 maturation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance profile of the HIV-1 maturation inhibitor GSK3532795 in vitro and in a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Selection and Characterization of Human Immunodeficiency Virus Type 1 Variants with Increased Resistance to ABT-378, a Novel Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Structural Biology of GSK2838232 Binding to HIV-1 Gag Polyprotein: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2838232 is a second-generation HIV-1 maturation inhibitor that targets the viral Gag polyprotein, preventing the proteolytic cleavage between the capsid (CA) and spacer peptide 1 (SP1). This inhibition disrupts the formation of mature, infectious virions. While high-resolution structural data of the this compound-Gag complex is not yet publicly available, extensive research on other maturation inhibitors targeting the same CA-SP1 junction, such as bevirimat, provides a strong basis for a hypothesized mechanism of action. This technical guide summarizes the known quantitative data for this compound, outlines the experimental protocols used to characterize its activity, and presents a putative structural model for its binding to the Gag polyprotein.
Introduction to this compound and its Mechanism of Action
This compound is a novel small molecule that has demonstrated potent antiviral activity against a range of HIV-1 isolates.[1][2] Its mechanism of action is centered on the inhibition of viral maturation, a critical late-stage step in the HIV-1 replication cycle.[1][3] During maturation, the viral protease cleaves the Gag polyprotein at several sites, leading to a morphological rearrangement of the virion core. This compound specifically blocks the cleavage at the junction of the capsid (CA) and spacer peptide 1 (SP1).[1][3][4] This inhibition is thought to stabilize the immature Gag lattice, preventing the conformational changes necessary for protease accessibility and subsequent virion maturation.[4] As a result, the released viral particles are non-infectious.[1][2][3]
Quantitative Data for this compound Activity
The antiviral potency of this compound has been evaluated in various cell-based assays. The following tables summarize the reported 50% inhibitory concentrations (IC50) against different isolates of HIV-1, HIV-2, and Simian Immunodeficiency Virus (SIV).
Table 1: Antiviral Activity of this compound in Spreading Infections of CEMss Cells [5]
| Virus Isolate | Subtype/Group | IC50 (nM) |
| HIV-1 92HT593 | B | 0.38 ± 0.03 |
| HIV-1 92UG029 | A | 0.25 ± 0.04 |
| HIV-1 93MW959 | C | 0.44 ± 0.03 |
| HIV-1 92UG037 | D | 0.92 ± 0.06 |
| HIV-1 93BR020 | F | 0.32 ± 0.03 |
| HIV-1 BCF01 | O | 0.38 ± 0.04 |
| HIV-2 60415k | A | >100 |
| HIV-2 7312A | A | >100 |
| HIV-2 ROD | A | >100 |
| HIV-2 EHO | B | >100 |
| HIV-2 UC1 | B | >100 |
| SIVmac239 | >100 | |
| SIVmac251 | >100 | |
| SIVagm.sab-2 | >100 |
Table 2: Susceptibility of HIV-1, HIV-2, and SIV Isolates to this compound in a Single Cycle of Viral Replication [5]
| Virus Isolate | Subtype/Group | IC50 (nM) |
| HIV-1 NL4-3 | B | 1.5 ± 0.2 |
| HIV-1 92HT593 | B | 2.8 ± 0.3 |
| HIV-1 92UG029 | A | 1.8 ± 0.1 |
| HIV-1 93MW959 | C | 2.1 ± 0.2 |
| HIV-1 92UG037 | D | 2.2 ± 0.3 |
| HIV-1 93BR020 | F | 2.0 ± 0.1 |
| HIV-1 BCF01 | O | 1.9 ± 0.2 |
| HIV-2 ROD9 | A | >100 |
| HIV-2 ROD9 (M3) | A | 1.8 ± 0.2 |
| SIVmac239 | >100 | |
| SIVmac251 | >100 | |
| SIVagm.sab-2 | >100 |
Hypothesized Structural Basis of this compound Binding and Action
In the absence of direct structural data for a this compound-Gag complex, a model for its binding can be inferred from studies of the immature Gag lattice and the mechanism of other maturation inhibitors. The CA-SP1 junction of Gag is known to form a six-helix bundle, which is a critical structural element of the immature virion.[6] It is hypothesized that this compound binds to a pocket within this six-helix bundle, stabilizing its conformation and preventing the disassembly required for protease access and cleavage.[4] This stabilization effectively traps the Gag polyprotein in its immature state.
The following diagram illustrates the proposed mechanism of action for this compound.
Experimental Protocols
The characterization of this compound and its interaction with the Gag polyprotein involves a variety of virological and biochemical assays. Below are generalized protocols for key experiments.
Antiviral Activity Assays
a) Spreading Infection Assay:
-
Cell Seeding: Seed CEMss cells in a 96-well plate.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium.
-
Infection: Add a standardized amount of HIV-1 virus stock to the cells.
-
Treatment: Immediately add the diluted this compound to the infected cells.
-
Incubation: Incubate the plates for a defined period (e.g., 7 days) to allow for multiple rounds of infection.
-
Quantification of Viral Replication: Measure the amount of virus in the culture supernatant using a p24 antigen ELISA or a reverse transcriptase activity assay.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve.[5]
b) Single-Cycle Infection Assay:
-
Producer Cell Transfection: Co-transfect HEK293T cells with an HIV-1 proviral plasmid (env-deficient) and a VSV-G expression plasmid in the presence of serial dilutions of this compound.
-
Virus Harvest: After 48 hours, harvest the virus-containing supernatants.
-
Target Cell Infection: Use the harvested virus to infect target cells (e.g., TZM-bl cells) that express a reporter gene (e.g., luciferase) under the control of the HIV-1 LTR.
-
Reporter Gene Assay: After 48 hours, lyse the target cells and measure the reporter gene activity.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of reporter gene activity against the drug concentration.[5]
Structural Biology Workflow (Generalized)
The following diagram outlines a generalized workflow for the structural determination of a small molecule inhibitor in complex with the HIV-1 Gag polyprotein.
Conclusion and Future Directions
This compound is a potent second-generation HIV-1 maturation inhibitor with a clear mechanism of action targeting the cleavage of the Gag polyprotein at the CA-SP1 junction. The available quantitative data demonstrates its high efficacy against a broad range of HIV-1 subtypes. While direct structural evidence of its binding mode is currently lacking, a strong hypothesis based on the known structure of the immature Gag lattice and the behavior of other maturation inhibitors provides a solid framework for understanding its function.
Future research should prioritize the determination of a high-resolution structure of this compound in complex with the immature Gag lattice. Such a structure would provide invaluable insights into the precise molecular interactions that drive its inhibitory activity and would greatly facilitate the rational design of even more potent and broadly effective maturation inhibitors. Furthermore, a detailed structural understanding could help to elucidate the mechanisms of drug resistance and inform the development of next-generation compounds that can overcome these challenges.
References
- 1. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV Inhibitor this compound | C48H73ClN2O6 | CID 78133303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. CryoET structures of immature HIV Gag reveal six-helix bundle - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antiviral Activity of GSK2838232 Against Diverse HIV-1 Subtypes: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2838232 is a potent, second-generation HIV-1 maturation inhibitor that has demonstrated significant antiviral activity across a broad range of HIV-1 subtypes.[1] This technical guide provides a comprehensive overview of the in vitro efficacy of this compound, detailing its mechanism of action, summarizing key quantitative data from various studies, and outlining the experimental protocols used to determine its antiviral potency. The information presented is intended to support further research and development efforts in the field of antiretroviral therapy.
Mechanism of Action
This compound is a novel maturation inhibitor that specifically targets the final stages of the HIV-1 replication cycle.[2][3] It functions by blocking the proteolytic cleavage of the HIV-1 Gag precursor protein (Pr55Gag) at the junction between the capsid (CA) and the spacer peptide 1 (SP1).[2][3][4] This inhibition of Gag processing is critical, as the proper cleavage at the CA/SP1 site is essential for the morphological rearrangement of the virion core, a process known as maturation. By preventing this cleavage, this compound leads to the production of immature, non-infectious viral particles.[2][3]
The following diagram illustrates the HIV-1 Gag processing pathway and the specific point of inhibition by this compound.
Caption: Mechanism of action of this compound in inhibiting HIV-1 maturation.
Quantitative Antiviral Activity
This compound has demonstrated potent in vitro activity against a wide array of HIV-1 subtypes. The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values from various studies.
Table 1: In Vitro Activity of this compound in Spreading (Multi-cycle) Infection Assays
| HIV-1 Subtype/Group | Isolate(s) | Cell Line | IC50 (nM) | Reference |
| Group M, Subtype A | Q23-17 | CEMss | 0.25 - 0.92 | [2] |
| Group M, Subtype B | NL4-3 | CEMss | 0.25 - 0.92 | [2] |
| Group M, Subtype C | MJ4 | CEMss | 0.25 - 0.92 | [2] |
| Group M, Subtype D | 94UG114.1.6 | CEMss | 0.25 - 0.92 | [2] |
| Group M, Subtype F | BCF01 | CEMss | 0.25 - 0.92 | [2] |
| Group O | BCF01 | CEMss | 0.25 - 0.92 | [2] |
| Wild-type | NL-wild-type | MT4 | 0.81 | [1] |
| Mutant | NL.V370A | MT4 | 0.71 | [1] |
Table 2: In Vitro Activity of this compound in Single-Cycle Infection Assays
| HIV-1 Subtype/Group | Isolate(s) | Cell Line | IC50 (nM) | Reference |
| Group M, Subtype A | Q23-17 | 293T/17 & MAGIC-5A | 1.5 - 2.8 | [2] |
| Group M, Subtype B | NL4-3 | 293T/17 & MAGIC-5A | 1.5 - 2.8 | [2] |
| Group M, Subtype C | MJ4 | 293T/17 & MAGIC-5A | 1.5 - 2.8 | [2] |
| Group M, Subtype D | 94UG114.1.6 | 293T/17 & MAGIC-5A | 1.5 - 2.8 | [2] |
Note: IC50 values represent the concentration of the drug that inhibits 50% of viral replication.
A study involving a panel of 101 clinical isolates from various clades (A, AE, B, and C) showed that this compound inhibited 97 of these viruses with IC50 values of ≤ 5 nM, with a mean IC50 of 1.6 nM.[1]
Experimental Protocols
The in vitro antiviral activity of this compound has been evaluated using several well-established experimental protocols. The two primary methods are single-cycle and multi-cycle (spreading) infection assays.
Spreading (Multi-cycle) Infection Assay
This assay measures the ability of a drug to inhibit viral replication over multiple rounds of infection.
Caption: Workflow for a spreading (multi-cycle) infection assay.
Detailed Steps:
-
Cell Culture: CEMss cells, an immortalized T-cell line, are cultured under standard conditions.[3]
-
Drug Treatment: Cells are treated with a range of concentrations of this compound.
-
Infection: The treated cells are then infected with a known amount of cell-free HIV-1 virus stock.[3]
-
Incubation: The infected cultures are incubated to allow for multiple rounds of viral replication.
-
Quantification: At the end of the incubation period, the amount of viral replication is quantified by measuring a viral marker, such as the p24 antigen, in the cell culture supernatant.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated using a 4-factor regression model.[2]
Single-Cycle Infection Assay
This assay assesses the effect of a drug on a single round of viral replication.
Caption: Workflow for a single-cycle infection assay.
Detailed Steps:
-
Virus Production: 293T/17 cells are treated with this compound and then transfected with a full-length HIV-1 plasmid.[2][3] This results in the production of viral particles in the presence of the drug.
-
Supernatant Harvest: The culture supernatants containing the newly produced virions are collected.
-
Indicator Cell Infection: The infectivity of the virions produced in the presence of the drug is then tested by adding the supernatant to MAGIC-5A indicator cells.[2][3] These cells are engineered to express a reporter gene (like luciferase or β-galactosidase) upon successful HIV-1 infection.
-
Quantification: The level of reporter gene expression is measured to quantify the infectivity of the virus.
-
IC50 Calculation: The IC50 is determined based on the reduction in reporter gene activity.
Resistance Profile
This compound has shown a favorable resistance profile compared to first-generation maturation inhibitors like bevirimat. It retains full activity against bevirimat-resistant Gag V370A mutants of HIV-1.[1][2] However, it is important to note that this compound shows negligible activity against HIV-2 and Simian Immunodeficiency Virus (SIV).[2][3] The determinants of this intrinsic resistance in HIV-2 and SIV have been mapped to the CA/SP1 region of Gag.[2]
Conclusion
This compound is a highly potent HIV-1 maturation inhibitor with robust in vitro antiviral activity against a wide range of HIV-1 subtypes, including those from groups M and O.[2] Its mechanism of action, which targets a late-stage event in the viral lifecycle, makes it a valuable component of potential future antiretroviral combination therapies. The data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation and clinical development of this promising compound.
References
Pharmacokinetics and pharmacodynamics of GSK2838232 in preclinical models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2838232 is a second-generation HIV-1 maturation inhibitor developed by GlaxoSmithKline. It represents a novel therapeutic approach, targeting the final stages of the viral lifecycle. Unlike other antiretroviral classes that inhibit viral enzymes, this compound disrupts the proteolytic cleavage of the HIV-1 Gag polyprotein at the junction of the capsid (CA) and spacer peptide 1 (SP1). This inhibition prevents the formation of mature, infectious virions. This guide provides a comprehensive overview of the available preclinical pharmacokinetic and pharmacodynamic data for this compound, intended to inform researchers and drug development professionals.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the potent and selective inhibition of HIV-1 maturation. This activity has been characterized through various in vitro assays.
Mechanism of Action
This compound's mechanism of action is centered on the disruption of the Gag polyprotein processing cascade, a critical step for the formation of a mature and infectious viral core.
In Vitro Antiviral Activity
This compound has demonstrated potent antiviral activity against a broad range of HIV-1 isolates in vitro. The following table summarizes the 50% inhibitory concentrations (IC50) against various laboratory strains and clinical isolates.
| HIV-1 Isolate | Cell Line | IC50 (nM) |
| Group M Subtype A | CEMss | 0.25 - 0.92 |
| Group M Subtype B | CEMss | 0.25 - 0.92 |
| Group M Subtype C | CEMss | 0.25 - 0.92 |
| Group M Subtype D | CEMss | 0.25 - 0.92 |
| Group M Subtype F | CEMss | 0.25 - 0.92 |
| Group O | CEMss | 0.25 - 0.92 |
| Q23-17 | 293T/17 | 1.5 - 2.8 |
| NL4-3 | 293T/17 | 1.5 - 2.8 |
| MJ4 | 293T/17 | 1.5 - 2.8 |
| 94UG114.1.6 | 293T/17 | 1.5 - 2.8 |
Note: Data compiled from publicly available research. Specific assay conditions may vary between studies.
It is important to note that this compound shows negligible activity against HIV-2 and Simian Immunodeficiency Virus (SIV) isolates.[1] This intrinsic resistance has been mapped to the CA/SP1 cleavage site, highlighting the specificity of the inhibitor.[1]
In Vivo Efficacy in Preclinical Models
Detailed quantitative in vivo pharmacodynamic data from preclinical animal models, such as dose-response studies on viral load reduction in humanized mouse models (e.g., SCID-hu mice), are not extensively available in the public domain. Such studies are crucial for establishing the dose- and exposure-response relationships that inform clinical trial design.
Pharmacokinetics
The preclinical pharmacokinetic profile of this compound has been evaluated in multiple species to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Absorption and Bioavailability
Preclinical studies have indicated that this compound exhibits low to moderate oral bioavailability, ranging from 6% to 40% across various species.[2] This variability is influenced by factors such as the formulation and the specific animal model used.
Note: Specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC) from oral and intravenous dosing in key preclinical species such as rats, dogs, and monkeys are not publicly available in a consolidated format. This data is typically generated during the early phases of drug development and may be proprietary.
Distribution
Information regarding the tissue distribution of this compound in preclinical models is limited in publicly accessible sources.
Metabolism
The primary route of clearance for this compound is through metabolism.[2] In vitro studies and data from clinical trials suggest that this is mediated by two main pathways:
-
Oxidative metabolism: Primarily carried out by the cytochrome P450 enzyme CYP3A4.
-
Glucuronidation: A phase II metabolic reaction mediated by UGT (UDP-glucuronosyltransferase) enzymes.
References
The Impact of GSK2838232 on HIV-1 Virion Morphology and Maturation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2838232 is a second-generation HIV-1 maturation inhibitor that has demonstrated potent antiviral activity in preclinical and early-phase clinical studies. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on virion morphology and the proteolytic processing of the Gag polyprotein. Detailed experimental protocols for assessing these effects are provided, along with a summary of available quantitative data. Visual diagrams are included to illustrate key pathways and experimental workflows.
Introduction to HIV-1 Maturation and its Inhibition
The maturation of Human Immunodeficiency Virus Type 1 (HIV-1) is a critical final step in the viral replication cycle, transforming newly budded, non-infectious virions into mature, infectious particles.[1] This process is orchestrated by the viral protease, which cleaves the Gag and Gag-Pol polyproteins at specific sites.[2] A key cleavage event is the separation of the capsid protein (CA, p24) from the spacer peptide 1 (SP1), which triggers a conformational rearrangement of the Gag lattice, leading to the formation of the characteristic conical core of the mature virion.[2]
Maturation inhibitors are a class of antiretroviral drugs that disrupt this process.[1] this compound is a novel, second-generation maturation inhibitor that has shown significant promise.[3][4]
Mechanism of Action of this compound
This compound specifically targets the final step of Gag processing, inhibiting the cleavage at the junction between the capsid (CA) and spacer peptide 1 (SP1).[3][4] This inhibition results in the accumulation of the uncleaved CA-SP1 precursor protein (p25). The persistence of this precursor prevents the structural reorganization required for the formation of the mature viral core. Consequently, the virions produced in the presence of this compound are morphologically immature and non-infectious.[1][5]
dot
Caption: Mechanism of action of this compound on HIV-1 Gag processing and virion maturation.
Effect on Virion Morphology
While specific electron microscopy studies for this compound are not yet widely published, the effects of maturation inhibitors on HIV-1 virion morphology are well-documented. Treatment with these inhibitors typically results in the production of virions that are indistinguishable from immature wild-type particles.[5]
Expected Morphological Characteristics of this compound-Treated Virions:
-
Overall Shape and Size: Virions are expected to be roughly spherical with a diameter similar to that of wild-type virions (approximately 120-140 nm).[5]
-
Internal Structure: Instead of a condensed, conical core characteristic of mature virions, a thick, electron-dense protein shell is observed beneath the viral envelope.[5] This shell is composed of the uncleaved Gag precursor lattice.
-
Core Condensation: The central, condensed core is absent. The interior of the virion appears less dense compared to the sub-membranous protein layer.[5]
These morphological aberrations are a direct consequence of the inhibition of CA-SP1 cleavage and the subsequent failure of the capsid protein to rearrange and form a mature core.[5]
Quantitative Analysis of Antiviral Activity
This compound has demonstrated potent antiviral activity against a broad range of HIV-1 isolates, including those with resistance to other classes of antiretroviral drugs.
| Parameter | Value | Assay Type | Cell Line | Reference |
| Mean IC50 | 1.6 nM | In vitro antiviral activity | - | [6] |
| IC50 Range (Subtypes A, B, C, D, F, Group O) | 0.25–0.92 nM | Spreading (multi-cycle) assay | CEMss | [3] |
| IC50 Range (4 HIV-1 strains) | 1.5–2.8 nM | Single-cycle assay | 293T/17 | [3] |
Clinical Efficacy (Phase IIa Study)
A Phase IIa clinical trial evaluated the safety, pharmacokinetics, and antiviral activity of this compound in HIV-1 infected participants.[7]
| Dose | Mean Maximum Viral Load Decline (log10 copies/mL) at Day 11 | Reference |
| 20 mg | -0.67 | [7] |
| 50 mg | -1.56 | [7] |
| 100 mg | -1.32 | [7] |
| 200 mg | -1.70 | [7] |
Experimental Protocols
Assessment of Virion Morphology by Transmission Electron Microscopy (TEM)
This protocol is a generalized method for observing the effect of maturation inhibitors on virion morphology.
dot
Caption: Experimental workflow for TEM analysis of virion morphology.
Detailed Steps:
-
Cell Culture and Treatment: Culture HIV-1 producer cells (e.g., HEK293T cells transfected with an HIV-1 proviral plasmid or chronically infected T-cell lines like H9 or CEM). Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Virion Harvesting and Purification: After a suitable incubation period (e.g., 48 hours), harvest the cell culture supernatant. Clarify the supernatant by low-speed centrifugation to remove cell debris. Pellet the virions by ultracentrifugation through a 20% sucrose cushion.
-
Fixation and Embedding: Resuspend the virion pellet in a suitable buffer and fix with a solution of glutaraldehyde and paraformaldehyde. Post-fix with osmium tetroxide, dehydrate through a graded series of ethanol, and embed in an epoxy resin.
-
Ultrathin Sectioning and Staining: Cut ultrathin sections (60-80 nm) of the embedded virions using an ultramicrotome. Mount the sections on copper grids and stain with uranyl acetate and lead citrate to enhance contrast.
-
Imaging and Analysis: Examine the sections using a transmission electron microscope. Capture images of virions and classify them based on their morphology (e.g., mature with a conical core, immature with a thick protein shell). Quantify the percentage of each morphology at different drug concentrations.[8]
Biochemical Analysis of Gag Processing by Western Blot
This protocol allows for the quantitative assessment of the inhibition of Gag cleavage.
dot
References
- 1. mdpi.com [mdpi.com]
- 2. HIV-1 Gag Processing Intermediates Trans-dominantly Interfere with HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. croiconference.org [croiconference.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. A Phase IIa Study Evaluating Safety, Pharmacokinetics, and Antiviral Activity of this compound, a Novel, Second-generation Maturation Inhibitor, in Participants With Human Immunodeficiency Virus Type 1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electron Microscopy Analysis of Viral Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Spacer Peptide 1 in HIV-1 Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus type 1 (HIV-1) Gag polyprotein is the primary structural component of the virus, orchestrating the assembly, budding, and maturation of new virions. Within the Gag precursor, a small, 14-amino-acid segment known as Spacer Peptide 1 (SP1) plays a disproportionately critical role in the viral lifecycle. Located between the capsid (CA) and nucleocapsid (NC) domains, SP1 acts as a molecular switch, governing the transition from an immature, non-infectious viral particle to a mature, infectious virion.[1][2] This technical guide provides an in-depth exploration of the multifaceted role of SP1 in HIV-1 replication, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.
The Structural Dynamics of SP1: A Molecular Switch
The function of SP1 is intimately linked to its ability to undergo a significant conformational change. In the context of the immature Gag lattice, the C-terminal region of CA and the SP1 domain of six neighboring Gag molecules come together to form a six-helix bundle.[3][4] This structure is crucial for stabilizing the immature virion.[5]
Nuclear Magnetic Resonance (NMR) and circular dichroism studies have revealed that in an aqueous solution, the isolated SP1 peptide is largely unstructured.[2][6] However, in a less polar environment or at high concentrations, which mimics the molecular crowding during Gag multimerization, SP1 undergoes a transition to an α-helical conformation.[2][7] This conformational flexibility is central to its role as a "molecular switch." The formation of the six-helix bundle is a critical step in the assembly of the immature Gag lattice.[3][7] Upon maturation, the viral protease cleaves the peptide bond between CA and SP1, leading to the disassembly of this bundle and the subsequent rearrangement of CA into the mature conical capsid.[5][8]
Quantitative Impact of SP1 Alterations on HIV-1 Replication
Mutations within the SP1 sequence can have profound effects on viral assembly, maturation, and infectivity. Even subtle changes can disrupt the delicate balance of Gag-Gag interactions, leading to the formation of aberrant, non-infectious particles.[2] The following tables summarize quantitative data from studies investigating the impact of SP1 mutations and the effect of maturation inhibitors that target the CA-SP1 cleavage site.
Table 1: Effects of SP1 Mutations on HIV-1 Infectivity and Particle Production
| Mutation | Relative Reverse Transcriptase (RT) Activity (%) | Relative Infectivity (%) | Reference |
| Wild-Type | 100 | 100 | [2] |
| A366W | 20 | 5 | [2] |
| M367W | 40 | 23 | [2] |
| T8I | Not explicitly quantified, but described as impairing CA-SP1 processing | ~15 | [9] |
| CA5 (non-cleavable) | Not explicitly quantified, but produces non-infectious virions | 0 | [9] |
Table 2: Effect of Maturation Inhibitor (Bevirimat) on CA-SP1 Processing
| Compound | Concentration | CA-SP1 Intermediate Accumulation (%) | Reference |
| Bevirimat (BVM) | 100 nM | 65-83% (Subtype B) | [9] |
| Bevirimat (BVM) | 100 nM | 55-65% (Subtype C) | [9] |
Experimental Protocols
Understanding the function of SP1 has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in this guide.
Virus-Like Particle (VLP) Assembly and Release Assay
This assay is used to assess the ability of Gag mutants to assemble and release VLPs from cells.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Cells are seeded in 6-well plates and grown to 70-80% confluency. Plasmids encoding wild-type or mutant HIV-1 Gag are transfected into the cells using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
Metabolic Labeling (Optional): To visualize Gag proteins, cells can be metabolically labeled with [³⁵S]methionine and [³⁵S]cysteine for a defined period.
-
Harvesting of Viral Particles and Cell Lysates: 48 hours post-transfection, the cell culture supernatant is collected and clarified by low-speed centrifugation to remove cell debris. The resulting supernatant contains the released VLPs. The cells are washed with Phosphate-Buffered Saline (PBS) and lysed with a suitable lysis buffer (e.g., RIPA buffer) to obtain cell lysates.
-
VLP Pelleting: The clarified supernatant is layered onto a 20% sucrose cushion and subjected to ultracentrifugation (e.g., at 100,000 x g for 2 hours at 4°C) to pellet the VLPs.
-
Analysis by SDS-PAGE and Western Blotting: The VLP pellets and cell lysates are resuspended in SDS-PAGE loading buffer, boiled, and separated on a polyacrylamide gel. The proteins are then transferred to a nitrocellulose or PVDF membrane. The membrane is blocked and then probed with a primary antibody specific for HIV-1 Gag (e.g., anti-p24 antibody). A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands corresponding to Gag in the VLP fraction and cell lysate can be quantified to determine the efficiency of VLP release.
Cryo-Electron Tomography (Cryo-ET) of HIV-1 Virions
Cryo-ET allows for the three-dimensional visualization of viral particles in a near-native, frozen-hydrated state.
-
Sample Preparation: A concentrated solution of purified HIV-1 virions or VLPs is applied to a glow-discharged electron microscopy grid (e.g., a Quantifoil grid).[10]
-
Plunge Freezing: The grid is blotted to create a thin film of the sample and then rapidly plunged into a cryogen, such as liquid ethane, to vitrify the water.[10]
-
Data Acquisition: The frozen grid is transferred to a cryo-electron microscope. A series of two-dimensional projection images of the virions are collected at different tilt angles (typically from -70° to +70°).[10] To minimize radiation damage, a low electron dose is used for each image.
-
Tomogram Reconstruction: The tilt series images are computationally aligned and then used to reconstruct a three-dimensional tomogram of the virions using software packages like IMOD.[10]
-
Subvolume Averaging: To enhance the resolution of repeating structures, such as the Gag lattice, subvolumes corresponding to individual Gag hexamers are extracted from multiple tomograms, aligned, and averaged. This process reveals the detailed architecture of the CA and SP1 domains within the immature lattice.
Circular Dichroism (CD) Spectroscopy of SP1 Peptide
CD spectroscopy is used to study the secondary structure of peptides and proteins in solution.
-
Peptide Synthesis and Purification: The 14-amino-acid SP1 peptide is chemically synthesized and purified using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: The purified peptide is dissolved in a suitable buffer (e.g., phosphate buffer) at a known concentration. To investigate the effect of the environment on the peptide's conformation, spectra can be recorded in the presence of helix-promoting solvents like trifluoroethanol (TFE).[7]
-
CD Measurement: The CD spectrum of the peptide solution is recorded using a CD spectropolarimeter. The spectrum is typically measured in the far-UV region (190-250 nm), which is sensitive to the peptide backbone conformation.[11]
-
Data Analysis: The resulting CD spectrum is analyzed to estimate the secondary structure content (α-helix, β-sheet, random coil) of the peptide under different conditions. The characteristic negative bands at approximately 208 nm and 222 nm are indicative of α-helical structure.[11]
Förster Resonance Energy Transfer (FRET) Assay for Gag-Gag Interaction
FRET is a technique used to measure the proximity of two fluorescently labeled molecules. It can be employed to study Gag-Gag interactions in living cells.
-
Construction of Fluorescently Tagged Gag Plasmids: Two different HIV-1 Gag expression plasmids are created, one with a cyan fluorescent protein (CFP) tag (the FRET donor) and the other with a yellow fluorescent protein (YFP) tag (the FRET acceptor). The fluorescent proteins are typically fused to the C-terminus of Gag.[12]
-
Cell Transfection: Cells (e.g., HeLa cells) are co-transfected with the plasmids encoding Gag-CFP and Gag-YFP.
-
Live-Cell Imaging: The transfected cells are imaged using a fluorescence microscope equipped for FRET imaging. Images are acquired in three channels: the donor channel (CFP excitation and emission), the acceptor channel (YFP excitation and emission), and the FRET channel (CFP excitation and YFP emission).
-
FRET Analysis: The FRET efficiency is calculated from the fluorescence intensities in the three channels. A high FRET signal indicates that the donor and acceptor molecules are in close proximity (typically within 1-10 nm), suggesting that Gag-Gag oligomerization is occurring.[12] This allows for the spatial and temporal analysis of Gag assembly within the cell.
Visualizing the Role of SP1 in HIV-1 Replication
The following diagrams, generated using the DOT language, illustrate key processes involving SP1 in the HIV-1 lifecycle.
HIV-1 Gag Trafficking and Assembly Pathway
The Gag polyprotein is synthesized in the cytoplasm and traffics to the plasma membrane for assembly. While the exact pathway is still under investigation, evidence suggests it may involve transient passage through multivesicular bodies (MVBs).[1][13]
References
- 1. Identification of an intracellular trafficking and assembly pathway for HIV-1 gag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Advances in HIV-1 Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1-Based Virus-like Particles that Morphologically Resemble Mature, Infectious HIV-1 Virions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights into HIV Assembly and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the Role of the SP1 Domain in HIV-1 Particle Assembly: a Molecular Switch? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. pnas.org [pnas.org]
- 9. A single G10T polymorphism in HIV-1 subtype C Gag-SP1 regulates sensitivity to maturation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electron cryotomography of immature HIV-1 virions reveals the structure of the CA and SP1 Gag shells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FRET analysis of HIV‐1 Gag and GagPol interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIV-1 Assembly at the Plasma Membrane: Gag Trafficking and Localization - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Basis of HIV-2's Intrinsic Resistance to the Maturation Inhibitor GSK2838232
A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide explores the intrinsic resistance of Human Immunodeficiency Virus Type 2 (HIV-2) to the second-generation maturation inhibitor, GSK2838232. While this compound has demonstrated potent activity against a broad range of HIV-1 isolates, studies have revealed a stark lack of efficacy against HIV-2. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the underlying molecular mechanisms that confer this resistance, intended for researchers, scientists, and professionals in the field of antiretroviral drug development.
Executive Summary
This compound is a novel maturation inhibitor that targets the final step of the HIV replication cycle, specifically the proteolytic cleavage of the Gag polyprotein at the junction of the capsid (CA) and spacer peptide 1 (SP1).[1][2][3] This inhibition prevents the formation of mature, infectious virions.[1][2][3] Extensive in vitro studies have established that while this compound is highly effective against diverse HIV-1 subtypes, HIV-2 isolates exhibit profound intrinsic resistance to the compound.[1][2][3] The determinant of this resistance has been pinpointed to the CA/SP1 region of the HIV-2 Gag protein.[1][2][3]
Quantitative Analysis of Antiviral Activity
The differential susceptibility of HIV-1 and HIV-2 to this compound has been quantified through various in vitro assays. The following tables summarize the 50% inhibitory concentrations (IC50) from spreading (multi-cycle) and single-cycle infection assays.
Table 1: Susceptibility of HIV-1, HIV-2, and SIV Isolates to this compound in Spreading Infections of CEMss Cells [4]
| Virus Isolate | Subtype/Group | IC50 (nM) |
| HIV-1 M/B | B | 0.35 |
| HIV-1 M/C | C | 0.25 |
| HIV-1 M/D | D | 0.92 |
| HIV-1 O | O | 0.44 |
| HIV-2 ROD9 | A | > 40 |
| HIV-2 ST | A | > 40 |
| HIV-2 7312A | B | > 40 |
| SIVmac239 | > 40 |
Table 2: Susceptibility of HIV-1, HIV-2, and SIV Isolates to this compound in a Single Cycle of Viral Replication [2][5]
| Virus Isolate | Subtype/Group | IC50 (nM) |
| HIV-1 NL4-3 | B | 1.5 - 2.8 |
| HIV-2 ROD9 | A | > 100 |
| HIV-2 ST | A | > 100 |
| HIV-2 7312A | B | > 100 |
| SIVmac239 | > 100 | |
| HIV-2 ROD9 M3 (Mutant) | A | 1.8 |
The Central Role of the CA/SP1 Junction
The key to HIV-2's resistance lies within the amino acid sequence of the CA/SP1 cleavage site in the Gag polyprotein. Research has demonstrated that modifying the CA/SP1 sequence of an HIV-2 isolate to match that of HIV-1 renders the virus susceptible to this compound.[1][2][3] A mutant of HIV-2 ROD9, where the CA/SP1 sequence was altered to mirror the corresponding HIV-1 sequence, displayed full susceptibility to the inhibitor with an IC50 of 1.8 nM in a single-cycle assay.[1][2][3] This definitively maps the determinants of resistance to this specific region of the Gag protein.[1][2]
Mechanism of Action and Resistance
The following diagram illustrates the mechanism of action of this compound in HIV-1 and the point of resistance in HIV-2.
Caption: Mechanism of this compound action and HIV-2 resistance.
Detailed Experimental Protocols
The determination of this compound's activity against various HIV isolates involved two primary experimental setups: spreading (multi-cycle) infections and single-cycle infectivity assays.
Spreading Infection Assay
This assay measures the ability of the virus to replicate and spread through a cell culture over multiple cycles of infection in the presence of the inhibitor.
-
Cell Line: CEMss cells, a human T-lymphoblastoid cell line, are used as they are highly susceptible to HIV infection.
-
Virus Stocks: A panel of HIV-1, HIV-2, and SIV isolates are propagated to create high-titer virus stocks.
-
Infection: CEMss cells are infected with a standardized amount of each virus isolate.
-
Drug Treatment: Immediately following infection, the cells are cultured in the presence of serial dilutions of this compound. A no-drug control is included.
-
Incubation: The cultures are incubated for a period that allows for multiple rounds of viral replication (e.g., 7 days).
-
Quantification: The amount of virus in the culture supernatant is quantified. This is typically done using a reverse transcriptase (RT) activity assay or an ELISA for the p24 or p27 antigen.
-
IC50 Calculation: The concentration of this compound that inhibits viral replication by 50% compared to the no-drug control is calculated.
Single-Cycle Infectivity Assay
This assay measures the infectivity of virions produced in the presence of the inhibitor in a single round of infection.
-
Virus Production: 293T/17 cells are co-transfected with a proviral DNA clone of the desired HIV isolate and a plasmid encoding a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV LTR. The cells are cultured in the presence of serial dilutions of this compound.
-
Virus Harvest: After a set period (e.g., 48 hours), the culture supernatants containing the progeny virions are harvested.
-
Infection of Target Cells: The harvested virions are used to infect target cells that are permissive to HIV entry and express the necessary factors for LTR-driven reporter gene expression (e.g., MAGIC-5A cells).
-
Quantification: After a further incubation period (e.g., 48 hours), the target cells are lysed, and the reporter gene activity is measured.
-
IC50 Calculation: The concentration of this compound that reduces the infectivity of the progeny virions by 50% is determined.
The following diagram outlines the workflow for the single-cycle infectivity assay.
Caption: Workflow for the single-cycle infectivity assay.
Conclusion and Future Directions
The intrinsic resistance of HIV-2 to this compound is a significant finding that underscores the genetic and structural diversity between HIV-1 and HIV-2. The mapping of this resistance to the CA/SP1 region of Gag provides a clear molecular basis for this observation and highlights a critical area of divergence for drug development. Future research should focus on elucidating the precise structural interactions, or lack thereof, between this compound and the HIV-2 CA/SP1 junction. Understanding these differences at an atomic level could inform the design of next-generation maturation inhibitors with broader activity against both HIV-1 and HIV-2, addressing an unmet need in the treatment of HIV-2 infections.
References
- 1. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound | PLOS One [journals.plos.org]
- 3. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vitro Cell-Based Assay for the Wip1 Phosphatase Inhibitor GSK2830371
These application notes provide a detailed protocol for an in vitro cell-based assay to evaluate the activity of GSK2830371, a potent and selective inhibitor of Wild-type p53-induced phosphatase 1 (Wip1). While the initial query referenced GSK2838232, publicly available scientific literature identifies this compound as an HIV-1 maturation inhibitor[1][2][3][4][5]. In contrast, GSK2830371 is a well-characterized, orally available, allosteric inhibitor of Wip1 phosphatase[6][7]. This protocol is designed for researchers in drug discovery and cell biology to assess the cellular potency and mechanism of action of Wip1 inhibitors.
Wip1 phosphatase, encoded by the PPM1D gene, is a critical negative regulator of the DNA damage response (DDR) and other stress signaling pathways[8][9][10]. It functions by dephosphorylating key proteins in the p53 and p38 MAPK pathways, such as p53, ATM, Chk2, and γH2AX[11][12]. Overexpression of Wip1 is observed in several cancers, making it an attractive therapeutic target[11][12]. Inhibition of Wip1 can sensitize cancer cells to genotoxic agents and other targeted therapies like MDM2 inhibitors[6][13].
Data Presentation
The following table summarizes the quantitative data for the Wip1 inhibitor GSK2830371 as reported in the literature.
| Compound | Target | Assay Type | IC50 | Cell Line | Notes | Reference |
| GSK2830371 | Wip1 | In vitro biochemical assay | 6 nM | - | Potent and selective inhibitor. | [13] |
| GSK2830371 | Wip1 | Cell-based (growth inhibition) | < 4 µM | Cells with amplified PPM1D | Growth inhibition is observed in cells with amplified or mutated PPM1D. | [6] |
| CCT007093 | Wip1 | In vitro biochemical assay | 8.4 µM | - | An earlier identified small molecule inhibitor. | [13] |
| SPI-001 | Wip1 | In vitro biochemical assay | 86.9 nM | - | A small molecule inhibitor. | [13] |
| SL-176 | Wip1 | In vitro biochemical assay | 110 nM | - | An analog of SPI-001. | [13] |
Experimental Protocols
Principle of the Assay
This assay measures the ability of a Wip1 inhibitor to prevent the dephosphorylation of a key Wip1 substrate, such as phosphorylated p53 at Serine 15 (p-p53 Ser15), in cells subjected to DNA damage. DNA damage is induced to activate the DDR pathway, leading to the phosphorylation of p53. In the presence of a Wip1 inhibitor, p-p53 levels are expected to remain elevated compared to untreated cells, where Wip1 activity would lead to dephosphorylation. The levels of the phosphorylated substrate can be quantified using methods like Western Blot or high-content imaging.
Materials and Reagents
-
Cell Line: Human breast cancer cell line MCF7 (p53 wild-type) or human osteosarcoma cell line U2OS (p53 wild-type).
-
Culture Medium: DMEM or appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Wip1 Inhibitor: GSK2830371 (dissolved in DMSO to a stock concentration of 10 mM).
-
DNA Damaging Agent: Doxorubicin or Etoposide (dissolved in DMSO).
-
Reagents for Western Blot:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
Primary antibodies: Rabbit anti-p-p53 (Ser15), Rabbit anti-p53, Mouse anti-GAPDH or β-actin.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
ECL Western Blotting Substrate.
-
-
Phosphate Buffered Saline (PBS)
Experimental Procedure
-
Cell Seeding:
-
Seed MCF7 or U2OS cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of GSK2830371 in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 2.5, 5, 10 µM). Include a DMSO-only vehicle control.
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of GSK2830371 or vehicle control.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
-
Induction of DNA Damage:
-
Following pre-incubation, add the DNA damaging agent (e.g., Doxorubicin at a final concentration of 0.5-1 µM) to all wells except for the untreated control.
-
Incubate the cells for the desired time period to induce p53 phosphorylation (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p53 (Ser15), total p53, and a loading control (GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the p-p53 (Ser15) signal to the total p53 signal and/or the loading control.
-
Plot the normalized p-p53 (Ser15) levels against the concentration of GSK2830371 to determine the dose-dependent effect of the inhibitor.
-
Mandatory Visualizations
Wip1 Signaling Pathway
Caption: Wip1 signaling pathway in response to DNA damage.
Experimental Workflow for Wip1 Inhibition Assay
Caption: Experimental workflow for the cell-based Wip1 inhibition assay.
References
- 1. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound | PLOS One [journals.plos.org]
- 3. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. croiconference.org [croiconference.org]
- 5. A Phase IIa Study Evaluating Safety, Pharmacokinetics, and Antiviral Activity of this compound, a Novel, Second-generation Maturation Inhibitor, in Participants With Human Immunodeficiency Virus Type 1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wip1-dependent signaling pathways in health and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of the Wip1 phosphatase and its effects on the stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Wip1 phosphatase: between p53 and MAPK kinases pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Recombinant Gag Expression Systems to Investigate the Effects of GSK2838232
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2838232 is a potent, second-generation HIV-1 maturation inhibitor that demonstrates significant promise in antiretroviral therapy.[1] Its mechanism of action involves the specific inhibition of the final proteolytic cleavage of the HIV-1 Gag polyprotein, Pr55Gag, at the junction between the capsid (CA) and the spacer peptide 1 (SP1).[2][3][4][5] This disruption of Gag processing is a critical step in the viral lifecycle, preventing the formation of mature, infectious virions.[3][4][6] Recombinant Gag expression systems are invaluable tools for elucidating the precise effects of maturation inhibitors like this compound on Gag assembly, processing, and particle morphology. These systems allow for the production of large quantities of the Gag protein for detailed biochemical and structural analyses in a controlled, cell-free environment or in various cell lines.
This document provides detailed application notes and protocols for utilizing recombinant Gag expression systems to study the effects of this compound. It covers the expression and purification of recombinant Gag, in vitro assembly of virus-like particles (VLPs), and assays to assess the impact of this compound on these processes.
Mechanism of Action of this compound
This compound targets the late phase of the HIV-1 replication cycle.[6] The Gag polyprotein, Pr55Gag, is the primary structural component of the virus and orchestrates the assembly of immature virions at the plasma membrane of the host cell.[7][8] During or shortly after budding, the viral protease (PR) cleaves Gag into its functional subdomains: matrix (MA), capsid (CA), nucleocapsid (NC), and p6, along with two spacer peptides, SP1 and SP2.[8][9] The cleavage at the CA-SP1 junction is a pivotal event that triggers a conformational rearrangement of the CA proteins, leading to the formation of the mature, conical capsid core, which is essential for viral infectivity.[3][4]
This compound and other maturation inhibitors bind to a pocket within the immature Gag lattice, specifically at the CA-SP1 cleavage site.[10][11] This binding stabilizes the immature conformation of Gag, rendering the CA-SP1 junction inaccessible or resistant to cleavage by the viral protease.[10][11] Consequently, the release of mature CA is blocked, leading to the production of non-infectious virions with aberrant core morphology.[3][4]
Quantitative Data Summary
The following tables summarize the activity of this compound against different HIV-1 subtypes and the lack of activity against HIV-2 and SIV isolates.
Table 1: In Vitro Activity of this compound against HIV-1 Isolates [1][2][4]
| HIV-1 Group/Subtype | Assay Type | IC50 Range (nM) |
| Group M (Subtypes A, B, C, D, F) | Spreading (multi-cycle) | 0.25 - 0.92 |
| Group M (Subtypes A, B, C, D, F) | Single-cycle | 1.5 - 2.8 |
| Group O | Spreading (multi-cycle) | 0.53 |
| NL-wild-type | - | 0.81 |
| NL.V370A (mutant) | - | 0.71 |
Table 2: Comparative Activity of this compound against HIV-1, HIV-2, and SIV [2][4]
| Virus | Assay Type | IC50 (nM) | Result |
| HIV-1 (Subtype B) | Single-cycle | 1.5 - 2.8 | Highly Susceptible |
| HIV-2 (Groups A, B, CRF01_AB) | Spreading & Single-cycle | > 100 | Highly Resistant |
| SIV (SIVmac239, SIVmac251, SIVagm.sab-2) | Spreading & Single-cycle | > 100 | Highly Resistant |
| HIV-2ROD9 (CA/SP1 matched to HIV-1) | Single-cycle | 1.8 | Susceptible |
Experimental Protocols
Protocol 1: Recombinant HIV-1 Gag Expression and Purification from E. coli
This protocol describes the expression of a C-terminally His-tagged HIV-1 Pr55Gag in E. coli and its subsequent purification.[7][12]
Materials:
-
E. coli BL21(DE3) cells
-
pET expression plasmid containing the HIV-1 Pr55Gag gene with a C-terminal Hisx6 tag
-
Luria-Bertani (LB) broth and agar plates with appropriate antibiotic (e.g., kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme, DNase I)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Size-exclusion chromatography column (e.g., Superdex 200)
-
Dialysis tubing
Procedure:
-
Transformation: Transform the pET-Gag-His plasmid into competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.
-
Expression: Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking. The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture for 3-4 hours at 30°C or overnight at 18°C.
-
Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes.
-
Sonicate the lysate on ice to further disrupt the cells and reduce viscosity.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Purification: Apply the clarified supernatant to a pre-equilibrated Ni-NTA column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove unbound proteins.
-
Elute the Gag protein with Elution Buffer.
-
Size-Exclusion Chromatography: For higher purity, concentrate the eluted fractions and apply to a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Collect fractions containing the purified Gag protein.
-
Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
Protocol 2: In Vitro Assembly of HIV-1 Gag Virus-Like Particles (VLPs)
This protocol describes the assembly of VLPs from purified recombinant Gag protein.[13][14]
Materials:
-
Purified recombinant HIV-1 Gag protein (from Protocol 1)
-
Assembly Buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl)
-
Nucleic acid (e.g., yeast tRNA or a short synthetic oligonucleotide)
-
This compound (dissolved in DMSO)
-
Control vehicle (DMSO)
Procedure:
-
Assembly Reaction: In a microcentrifuge tube, mix the purified Gag protein (final concentration 0.5-1 mg/mL) with the nucleic acid (e.g., 1:10 mass ratio of RNA to protein) in Assembly Buffer.
-
To test the effect of this compound, add the compound at various concentrations to the assembly reactions. Include a control reaction with DMSO only.
-
Incubate the reactions at room temperature or 37°C for 1-2 hours to allow for VLP assembly.
-
Pelleting Assay: To assess VLP formation, centrifuge the assembly reactions at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.
-
Carefully separate the supernatant and the pellet.
-
Resuspend the pellet in a small volume of buffer.
-
Analyze both the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting using an anti-Gag antibody to determine the amount of assembled (pelleted) Gag.
Protocol 3: In Vitro Gag Cleavage Assay
This protocol assesses the inhibitory effect of this compound on the proteolytic cleavage of Gag by HIV-1 protease.[9][15][16]
Materials:
-
Purified recombinant HIV-1 Gag protein
-
Recombinant HIV-1 protease
-
Cleavage Buffer (e.g., 50 mM MES pH 6.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
Control vehicle (DMSO)
-
SDS-PAGE loading buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, pre-incubate the purified Gag protein with varying concentrations of this compound or DMSO for 15 minutes at 37°C in Cleavage Buffer.
-
Initiate the cleavage reaction by adding a catalytic amount of HIV-1 protease.
-
Incubate the reactions at 37°C.
-
At different time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and stop the cleavage by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis: Analyze the samples by SDS-PAGE followed by Coomassie blue staining or Western blotting with an anti-CA or anti-p24 antibody. The inhibition of cleavage will be evident by the persistence of the Gag precursor or the CA-SP1 intermediate and a reduction in the mature CA band.
Protocol 4: Electron Microscopy Analysis of VLPs
This protocol describes the visualization of VLPs by transmission electron microscopy (TEM) to assess the morphological effects of this compound.[17][18][19][20]
Materials:
-
Assembled VLPs (from Protocol 2) or VLPs harvested from cell culture supernatants.
-
Carbon-coated copper grids
-
Negative stain solution (e.g., 2% uranyl acetate or 2% phosphotungstic acid, pH 7.0)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sample Preparation: If using VLPs from in vitro assembly, they can be directly applied to the grid. If using VLPs from cell culture, they should first be concentrated, for example, by pelleting through a sucrose cushion.[17]
-
Grid Preparation: Place a drop of the VLP suspension onto a carbon-coated copper grid for 1-2 minutes.
-
Wick off the excess liquid with filter paper.
-
Wash the grid by floating it on a drop of deionized water or PBS.
-
Negative Staining: Place the grid on a drop of the negative stain solution for 30-60 seconds.
-
Wick off the excess stain and allow the grid to air dry completely.
-
Imaging: Examine the grids using a transmission electron microscope. Acquire images at various magnifications.
-
Analysis: Analyze the images for the presence, size, and morphology of the VLPs. In the presence of this compound, expect to see particles with an immature morphology, characterized by a thick, dense Gag layer just beneath the envelope, and a lack of the condensed conical core.
Visualizations
The following diagrams illustrate key pathways and workflows described in these application notes.
Caption: Mechanism of action of this compound.
Caption: Workflow for studying this compound effects.
Caption: Logic of the in vitro VLP assembly assay.
References
- 1. | BioWorld [bioworld.com]
- 2. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound | PLOS One [journals.plos.org]
- 5. croiconference.org [croiconference.org]
- 6. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression and purification of soluble recombinant full length HIV-1 Pr55(Gag) protein in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for the Study of HIV-1 Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of Recombinant HIV-1 Gag Protein and Assembly of Virus-Like Particles In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient support of virus-like particle assembly by the HIV-1 packaging signal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Initial Cleavage of the Human Immunodeficiency Virus Type 1 GagPol Precursor by Its Activated Protease Occurs by an Intramolecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cleavage of HIV-1 gag polyprotein synthesized in vitro: sequential cleavage by the viral protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Three-dimensional Structure of HIV-1 Virus-like Particles by Electron Cryotomography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of HIV-1 Gag Cleavage Products with GSK2838232 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) maturation is a critical step in the viral lifecycle, involving the proteolytic cleavage of the Gag polyprotein (Pr55Gag) by the viral protease. This process results in the formation of mature, infectious viral particles. Maturation inhibitors are a class of antiretroviral drugs that disrupt this process. GSK2838232 is a second-generation maturation inhibitor that specifically targets the final cleavage event in Gag processing, the separation of the capsid protein (CA, p24) from the spacer peptide 1 (SP1).[1] This inhibition leads to the production of non-infectious virions with impaired core formation.
Western blot analysis is a powerful technique to study the effects of maturation inhibitors like this compound on Gag cleavage. By separating viral proteins by size, it allows for the visualization and quantification of the precursor Gag polyprotein (Pr55Gag) and its cleavage products, most notably the mature capsid protein p24. Treatment with this compound is expected to result in an accumulation of the uncleaved or partially cleaved Gag precursor and a corresponding decrease in the levels of mature p24.
These application notes provide a detailed protocol for the Western blot analysis of HIV-1 Gag cleavage products following treatment with this compound, guidance on data interpretation, and a summary of expected quantitative results.
Signaling Pathway: HIV-1 Gag Polyprotein Processing
The proteolytic processing of the HIV-1 Gag polyprotein is a highly ordered cascade of cleavage events mediated by the viral protease. This pathway is essential for the morphological rearrangement of the virion from an immature, non-infectious particle to a mature, infectious one. The maturation inhibitor this compound specifically blocks the final cleavage step between the capsid (CA) and the spacer peptide 1 (SP1).
Caption: HIV-1 Gag processing pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the major steps involved in the analysis of Gag cleavage products after treating HIV-1 producing cells with this compound.
Caption: Experimental workflow for Western blot analysis of Gag cleavage.
Data Presentation
The following table presents illustrative quantitative data on the effect of this compound on the processing of HIV-1 Gag. This data is representative of the expected outcome from a dose-response experiment. Specific values may vary depending on the experimental conditions.
| This compound Concentration (nM) | Pr55Gag Intensity (Arbitrary Units) | p24 (CA) Intensity (Arbitrary Units) | Ratio of Pr55Gag to p24 (CA) | % Inhibition of Gag Cleavage |
| 0 (Vehicle Control) | 100 | 900 | 0.11 | 0% |
| 0.1 | 150 | 850 | 0.18 | 7.8% |
| 1 | 400 | 600 | 0.67 | 55.6% |
| 10 | 800 | 200 | 4.00 | 88.9% |
| 100 | 950 | 50 | 19.00 | 98.9% |
% Inhibition is calculated as: [1 - (Ratio at concentration X / Ratio at 0 nM)] x 100
Experimental Protocols
Materials and Reagents
-
Cell Lines: HEK293T cells for transfection or MT-4 cells for infection.
-
HIV-1 Proviral DNA: A full-length, replication-competent HIV-1 molecular clone (e.g., pNL4-3).
-
Transfection Reagent: (e.g., Lipofectamine 2000 or similar).
-
This compound: Prepare a stock solution in DMSO.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors.
-
Protein Assay: BCA or Bradford assay kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.
-
Transfer Buffer: Tris base, glycine, methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody: Rabbit anti-HIV1 p55 + p24 polyclonal antibody or mouse anti-p24 monoclonal antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Protocol for Cell Culture, Treatment, and Sample Preparation
-
Cell Culture and Transfection/Infection:
-
For transfection, seed HEK293T cells in 6-well plates to reach 70-80% confluency on the day of transfection. Transfect cells with HIV-1 proviral DNA using a suitable transfection reagent according to the manufacturer's instructions.
-
For infection, infect MT-4 cells with an HIV-1 stock at a multiplicity of infection (MOI) of 0.01-0.1.
-
-
This compound Treatment:
-
At 24 hours post-transfection or post-infection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 nM). Include a vehicle control (DMSO) corresponding to the highest concentration of this compound used.
-
-
Incubation and Harvesting:
-
Incubate the cells for an additional 24-48 hours at 37°C.
-
Harvest the cell culture supernatant and clarify by centrifugation at 300 x g for 5 minutes to remove cell debris.
-
Wash the cells with ice-cold PBS and lyse them directly in the well with 200 µL of ice-cold RIPA buffer containing protease inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Virion Pelleting:
-
Layer the clarified supernatant onto a 20% sucrose cushion in an ultracentrifuge tube.
-
Pellet the virions by ultracentrifugation at 100,000 x g for 2 hours at 4°C.
-
Carefully aspirate the supernatant and resuspend the viral pellet in 50 µL of RIPA buffer.
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
Protocol for Western Blot Analysis
-
Sample Preparation for SDS-PAGE:
-
Normalize the cell lysates to equal protein concentrations.
-
Mix the normalized cell lysates and the viral lysates with 4x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Boil the samples at 95°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of total protein from the cell lysates and an equal volume of the viral lysates per lane onto a 10-12% polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Electrotransfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-HIV1 p55 + p24 at a 1:2000 dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP at a 1:5000 dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the bands corresponding to Pr55Gag (~55 kDa) and p24 (~24 kDa) using image analysis software (e.g., ImageJ).
-
Calculate the ratio of Pr55Gag to p24 for each treatment condition.
-
Conclusion
The Western blot protocol detailed in these application notes provides a robust method for evaluating the efficacy of the maturation inhibitor this compound. By quantifying the dose-dependent accumulation of the Pr55Gag precursor and the reduction of the mature p24 capsid protein, researchers can accurately determine the inhibitory activity of this compound and similar molecules. This assay is a fundamental tool in the preclinical development and mechanistic study of HIV-1 maturation inhibitors.
References
Application Notes and Protocols for a High-Throughput Screen to Identify HIV-1 Maturation Inhibitors Using GSK2838232 as a Positive Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) maturation is an essential step in the viral lifecycle, where the viral protease (PR) cleaves the Gag and Gag-Pol polyproteins into mature, functional proteins. This process is critical for the formation of infectious viral particles. A key class of antiretroviral drugs, known as maturation inhibitors, targets this process. GSK2838232 is a potent, second-generation HIV-1 maturation inhibitor that specifically blocks the cleavage of the Gag polyprotein at the junction between the capsid (CA) and the spacer peptide 1 (SP1).[1][2][3][4] This inhibition results in the production of non-infectious virions. Due to its well-defined mechanism of action and high potency, this compound serves as an excellent positive control for high-throughput screening (HTS) campaigns aimed at discovering novel HIV-1 maturation inhibitors.
These application notes provide a detailed protocol for a cell-based, single-cycle infectivity assay in a 384-well format, suitable for HTS. The assay measures the production of infectious virus particles in the presence of test compounds, with this compound used to define the maximal inhibitory response.
Signaling Pathway: HIV-1 Gag Processing and Maturation
The HIV-1 Gag polyprotein is the primary structural component of the virion. During the late stages of the viral lifecycle, Gag is transported to the host cell membrane, where it assembles into immature, non-infectious viral particles that bud from the cell. Concurrently, the viral protease, which is itself part of the Gag-Pol polyprotein, becomes activated and begins to cleave Gag at several specific sites. This proteolytic processing leads to a morphological rearrangement of the virion core, a process known as maturation, which is essential for the virus to become infectious. Maturation inhibitors, such as this compound, bind to the Gag polyprotein and block the cleavage at the CA-SP1 junction, thus halting the maturation process.
Data Presentation
The potency of this compound has been determined in various cell-based assays. The following table summarizes its activity against different HIV-1 isolates. This data is critical for establishing the appropriate concentration range for this compound as a positive control in the HTS assay.
| Assay Type | HIV-1 Isolate/Strain | IC50 (nM) | Reference |
| Single-Cycle Infectivity | HIV-1 (Q23-17, NL4-3, MJ4, 94UG114.1.6) | 1.5 - 2.8 | [5] |
| Single-Cycle Infectivity | HIV-2 (ROD9 mutant with HIV-1 CA/SP1) | 1.8 | [5] |
| Spreading (Multi-cycle) | HIV-1 (Group M Subtypes A, B, C, D, F, and Group O) | 0.25 - 0.92 | [5] |
Experimental Workflow
The high-throughput screen is designed as a single-cycle infectivity assay. The workflow consists of two main stages: 1) production of pseudotyped HIV-1 particles in the presence of test compounds, and 2) quantification of the infectivity of these particles using a reporter cell line.
Experimental Protocols
Materials and Reagents
-
Cell Lines:
-
HEK293T cells (for virus production)
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with a Tat-inducible luciferase reporter gene)
-
-
Plasmids:
-
HIV-1 packaging plasmid with a defective env gene (e.g., pSG3ΔEnv)
-
VSV-G expression plasmid (for pseudotyping)
-
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Transfection reagent (e.g., FuGENE HD)
-
This compound (positive control)
-
DMSO (vehicle control)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
384-well white, clear-bottom tissue culture plates
-
384-well white, solid-bottom assay plates
-
Protocol 1: High-Throughput Screening for HIV-1 Maturation Inhibitors
This protocol is optimized for a 384-well format.
Day 1: Compound Plating and Transfection
-
Compound Plating:
-
Prepare a stock solution of this compound in DMSO.
-
Using an acoustic liquid handler, dispense test compounds and controls into a 384-well white, clear-bottom plate.
-
Test Compounds: Typically at a final concentration of 10 µM.
-
Positive Control (this compound): A dose-response curve is recommended (e.g., 10-point, 3-fold serial dilution starting from 1 µM). A single high concentration (e.g., 100 nM) can be used for defining 100% inhibition.
-
Negative Control: DMSO vehicle (final concentration should not exceed 0.5%).
-
-
-
Transfection of HEK293T Producer Cells:
-
In a sterile tube, prepare the transfection mix by co-transfecting HEK293T cells with the HIV-1 packaging plasmid and the VSV-G expression plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
Day 2: Seeding Producer Cells
-
Cell Seeding:
-
Harvest the transfected HEK293T cells and resuspend them in fresh DMEM with 10% FBS.
-
Dispense 20,000 cells in 40 µL of media into each well of the 384-well compound plate.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator. During this time, viral particles will be produced and released into the supernatant.
-
Day 4: Infection of Reporter Cells
-
Harvesting Viral Supernatant:
-
Carefully transfer 20 µL of the virus-containing supernatant from the producer cell plate to a new 384-well white, solid-bottom assay plate containing 10,000 TZM-bl cells in 20 µL of media per well.
-
-
Incubation:
-
Incubate the infected TZM-bl cell plates for 48 hours at 37°C in a 5% CO₂ incubator to allow for viral entry and expression of the luciferase reporter gene.
-
Day 6: Luciferase Assay and Data Analysis
-
Lysis and Luminescence Reading:
-
Equilibrate the plates to room temperature.
-
Add 20 µL of luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each well using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
-
Signal_compound: Luminescence from wells with test compound.
-
Signal_DMSO: Average luminescence from DMSO control wells (0% inhibition).
-
Signal_background: Average luminescence from wells with uninfected cells or a high concentration of this compound (100% inhibition).
-
-
Determine the Z'-factor for the assay to assess its quality and robustness. A Z'-factor > 0.5 is considered excellent for HTS. Z' = 1 - (3 * (SD_DMSO + SD_this compound)) / |Mean_DMSO - Mean_this compound|
-
Protocol 2: Hit Confirmation and IC50 Determination
-
Cherry-Pick Hits: Select compounds that show significant inhibition in the primary screen (e.g., >50% inhibition or a Z-score > 3).
-
Dose-Response Analysis:
-
Perform a 10-point, 3-fold serial dilution of the selected hit compounds.
-
Repeat the single-cycle infectivity assay as described in Protocol 1.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.
-
Conclusion
This set of application notes provides a comprehensive framework for establishing a robust high-throughput screening assay to identify novel HIV-1 maturation inhibitors. The use of this compound as a positive control ensures the reliability and relevance of the screening data. The detailed protocols for the primary screen and hit confirmation will enable researchers to efficiently identify and characterize new chemical entities with potential for development as antiretroviral therapeutics.
References
- 1. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
- 2. A Novel High Throughput, Parallel Infection Assay for Determining the Replication Capacities of 346 Primary HIV-1 Isolates of the Zurich Primary HIV-1 Infection Study in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Processing sites in the human immunodeficiency virus type 1 (HIV-1) Gag-Pro-Pol precursor are cleaved by the viral protease at different rates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Gag in HIV Resistance to Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach | PLOS Computational Biology [journals.plos.org]
Application Notes and Protocols for GSK2838232 in In Vitro T-Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2838232 is a novel, second-generation maturation inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1).[1] It exerts its antiviral activity by specifically targeting the final stages of the viral replication cycle within infected host cells, such as T-lymphocytes. This document provides detailed application notes and protocols for the use of this compound in in vitro experiments involving T-cell lines, based on currently available data.
Mechanism of Action: this compound functions by blocking the proteolytic cleavage of the HIV-1 Gag precursor protein at the junction of the capsid (CA) and spacer peptide 1 (SP1).[2][3][4] This inhibition of a critical processing step prevents the morphological rearrangement and maturation of newly formed viral particles. Consequently, the resulting virions are non-infectious, unable to proceed with subsequent rounds of infection.[2][3][4][5]
Data Presentation
The following table summarizes the effective concentrations of this compound in inhibiting HIV-1 replication in a human T-cell line.
| T-Cell Line | Assay Type | Virus Isolate(s) | IC50 (nM) | Reference |
| CEMss | Spreading (Multi-cycle) Infection | HIV-1 Group M (Subtypes A, B, C, D, F), Group O | 0.25 - 0.92 | [2][4] |
| CEMss | Single-Cycle Infection | HIV-1 Group M (Subtypes A, B, C, D, F), Group O | 1.5 - 2.8 | [2][4] |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound within the context of the HIV-1 replication cycle in a T-cell.
Caption: Mechanism of this compound in inhibiting HIV-1 maturation.
Experimental Protocols
This section provides a detailed protocol for assessing the antiviral activity of this compound in a T-cell line, adapted from published studies.[2]
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against HIV-1 in a spreading infection assay using the CEMss T-cell line.
Materials:
-
Cell Line: CEMss human T-cell line.
-
Virus: Laboratory-adapted or clinical isolates of HIV-1.
-
Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) with GlutaMAX™, supplemented with 10% fetal bovine serum (FBS), and antibiotics (penicillin/streptomycin).
-
Assay Plates: 96-well flat-bottom cell culture plates.
-
Indicator Cells (for viral titer): MAGIC-5A cells (HeLa-CD4-CCR5-LTR-β-galactosidase).
-
Reagents for Titer: X-gal staining solution.
-
Equipment: Humidified incubator (37°C, 5% CO2), centrifuge, multichannel pipettors, light microscope, plate reader (optional, for quantitative analysis of staining).
Experimental Workflow Diagram:
Caption: Workflow for this compound antiviral assay in T-cells.
Procedure:
-
Cell Preparation:
-
Culture CEMss cells in complete IMDM at 37°C in a 5% CO2 incubator.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment.
-
On the day of the assay, count the cells and resuspend them in fresh culture medium to the desired concentration.
-
-
Compound Dilution:
-
Prepare a series of dilutions of the this compound stock solution in culture medium. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 nM) is recommended to cover a broad range.
-
Include a "no-drug" control (vehicle only, e.g., DMSO at the same final concentration as in the drug-treated wells).
-
-
Assay Setup (Spreading Infection):
-
Seed the 96-well plate with CEMss cells.
-
Add the prepared this compound dilutions to the appropriate wells.
-
Infect the cells with a pre-titered stock of HIV-1 at a low multiplicity of infection (MOI).
-
Set up uninfected control wells to monitor cell viability.
-
-
Incubation:
-
Incubate the plate for 6 days at 37°C in a 5% CO2 incubator to allow for multiple rounds of viral replication.
-
-
Toxicity Assessment (Optional but Recommended):
-
In a parallel plate without virus, treat CEMss cells with the same concentrations of this compound.
-
After the incubation period, assess cell viability using a standard method (e.g., MTS or CellTiter-Glo assay) to determine the 50% cytotoxic concentration (CC50).
-
-
Quantification of Viral Replication:
-
After the 6-day incubation, carefully collect the culture supernatants.
-
Determine the amount of infectious virus in the supernatants using an indicator cell line, such as MAGIC-5A cells.
-
To do this, seed MAGIC-5A cells in a new 96-well plate. The following day, add the collected supernatants from the CEMss culture.
-
Incubate the MAGIC-5A plates for 44-48 hours.
-
Stain the cells with X-gal. Infected cells will turn blue due to the activation of the β-galactosidase reporter gene by the HIV-1 Tat protein.
-
Count the number of blue cells or blue foci in each well to determine the viral titer.
-
-
Data Analysis:
-
Plot the percentage of viral inhibition against the log concentration of this compound.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value, which is the concentration of the compound that inhibits viral replication by 50%.
-
Concluding Remarks
This compound is a potent inhibitor of HIV-1 maturation, demonstrating nanomolar efficacy in T-cell line models of infection. The protocols outlined above provide a framework for researchers to investigate its antiviral properties and mechanism of action in a laboratory setting. It is important to note that while highly active against a broad range of HIV-1 isolates, this compound shows intrinsic resistance against HIV-2 and SIV.[2][4] Further studies can explore its synergistic potential with other antiretroviral agents and its impact on various aspects of T-cell biology during HIV-1 infection.
References
- 1. A Phase IIa Study Evaluating Safety, Pharmacokinetics, and Antiviral Activity of this compound, a Novel, Second-generation Maturation Inhibitor, in Participants With Human Immunodeficiency Virus Type 1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound | PLOS One [journals.plos.org]
- 3. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. croiconference.org [croiconference.org]
Generating Resistance: A Guide to In Vitro Selection of GSK2838232-Resistant HIV-1 Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework and experimental protocols for the in vitro generation and characterization of HIV-1 strains resistant to GSK2838232, a second-generation maturation inhibitor. By applying selective pressure in cell culture, researchers can identify and study the genetic mutations that confer resistance to this potent antiretroviral compound. Understanding these resistance pathways is crucial for the clinical development of this compound and for designing strategies to overcome potential treatment failure.
Mechanism of Action of this compound
This compound is a maturation inhibitor that targets the final step of Gag polyprotein processing, specifically the cleavage of the capsid (CA) and spacer peptide 1 (SP1) junction (p25). This cleavage is essential for the morphological rearrangement of the virion core into its mature, infectious conical form. By inhibiting this process, this compound leads to the production of non-infectious viral particles with defective cores.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against wild-type HIV-1 and the level of resistance conferred by selected mutations.
Table 1: In Vitro Activity of this compound against Wild-Type HIV-1
| HIV-1 Strain/Isolate | Cell Line | Assay Type | IC50 (nM) |
| NL4-3 | SupT1 | Multi-cycle | 1.5 |
| R6877 (Clinical Isolate) | SupT1 | Multi-cycle | 1.8 |
| R7104 (Clinical Isolate) | SupT1 | Multi-cycle | 0.9 |
| Group M Subtypes (A, B, C, D, F) & Group O | CEMss | Spreading (Multi-cycle) | 0.25 - 0.92 |
| Wild-Type | 293T/17 -> MAGIC-5A | Single-cycle | 1.5 - 2.8 |
Table 2: this compound Resistance Profile of In Vitro Selected HIV-1 Variants
| Parent Strain | Selected Mutation(s) | Cell Line for Selection | Fold-Change in IC50 | Resistant IC50 (nM) |
| NL4-3 | Gag A364V | SupT1 | >266 | >400 |
| R6877 | Gag A364V | SupT1 | >13 | >24 |
| R7104 | Gag A364V | SupT1 | >26 | >24 |
Experimental Protocols
This section provides a detailed protocol for the in vitro selection of this compound-resistant HIV-1 strains using a dose-escalation method in cell culture.
Protocol 1: Generation of this compound-Resistant HIV-1 by In Vitro Passage
Objective: To select for HIV-1 variants with reduced susceptibility to this compound through continuous culture in the presence of escalating drug concentrations.
Materials:
-
Cell Line: SupT1 cells (or other susceptible T-cell lines such as MT-2, MT-4, or CEMss).
-
Virus Stock: Wild-type HIV-1 laboratory strain (e.g., NL4-3) or a clinical isolate with known susceptibility to this compound.
-
This compound: Stock solution of known concentration (e.g., in DMSO).
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
p24 Antigen ELISA Kit: For monitoring viral replication.
-
Reverse Transcriptase (RT) Activity Assay Kit: Alternative method for monitoring viral replication.
Procedure:
-
Initial Infection:
-
Seed SupT1 cells at a density of 0.5 x 10^6 cells/mL in a T-25 flask.
-
Infect the cells with the HIV-1 stock at a multiplicity of infection (MOI) of 0.01 to 0.1.
-
Incubate for 4 hours at 37°C and 5% CO2.
-
Wash the cells twice with phosphate-buffered saline (PBS) to remove the initial inoculum and resuspend in fresh culture medium.
-
-
Initiation of Drug Selection:
-
Divide the infected cell culture into two parallel flasks: one for drug selection and one as a no-drug control.
-
For the drug selection flask, add this compound at a starting concentration equal to the IC50 of the virus (e.g., ~1.5 nM for NL4-3).
-
For the control flask, add the equivalent volume of the drug solvent (e.g., DMSO).
-
-
Virus Passage and Dose Escalation:
-
Maintain the cultures at 37°C and 5% CO2.
-
Monitor the cultures for signs of viral replication, such as the formation of syncytia (cytopathic effect, CPE) and by measuring the p24 antigen concentration or RT activity in the culture supernatant every 3-4 days.
-
When the p24 levels in the drug-treated culture reach a predetermined threshold (e.g., >10 ng/mL or a significant increase from baseline) or when widespread CPE is observed (typically 75-100%), harvest the cell-free supernatant by centrifugation.
-
Use the harvested supernatant to infect fresh, uninfected SupT1 cells.
-
For the subsequent passage, double the concentration of this compound.
-
If viral replication is not detected after an extended period (e.g., >14 days), the culture can be restarted at a lower drug concentration or the current passage can be maintained for a longer duration.
-
Repeat the passaging and dose-escalation for a predetermined number of passages (e.g., 5-20 passages) or until a significant level of resistance is achieved (e.g., the virus can replicate in >100-fold the initial IC50).
-
Protocol 2: Genotypic and Phenotypic Characterization of Resistant Virus
Objective: To identify the genetic mutations responsible for this compound resistance and to quantify the level of resistance.
Materials:
-
Resistant Virus Stock: From Protocol 1.
-
Viral RNA Extraction Kit.
-
RT-PCR Reagents.
-
Primers for Gag Gene Amplification.
-
DNA Sequencing Reagents and Access to a Sequencer.
-
Phenotypic Resistance Assay: (e.g., using TZM-bl reporter cells).
Procedure:
-
Genotypic Analysis:
-
Extract viral RNA from the resistant virus stock.
-
Perform RT-PCR to amplify the Gag gene, particularly the region encoding the CA-SP1 junction.
-
Sequence the amplified DNA product.
-
Align the sequence with the wild-type parent virus sequence to identify amino acid substitutions. The primary mutation expected is A364V in the Gag protein.
-
-
Phenotypic Analysis:
-
Determine the IC50 of this compound against the resistant virus stock using a standardized phenotypic assay.
-
Briefly, infect a reporter cell line (e.g., TZM-bl) with the resistant virus in the presence of serial dilutions of this compound.
-
Measure the reporter gene expression (e.g., luciferase activity) after 48 hours.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits viral replication by 50%.
-
Calculate the fold-change in resistance by dividing the IC50 of the resistant virus by the IC50 of the wild-type parent virus.
-
By following these protocols, researchers can successfully generate and characterize this compound-resistant HIV-1 strains, providing valuable insights into the mechanisms of drug resistance and informing the development of future antiretroviral therapies.
Application Notes and Protocols for Studying HIV-1 Maturation Kinetics with GSK2838232
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2838232 is a second-generation HIV-1 maturation inhibitor that targets the final stages of the viral lifecycle.[1] It specifically blocks the proteolytic cleavage of the Gag polyprotein at the junction of the capsid (CA) and spacer peptide 1 (SP1), a critical step for the formation of a mature, infectious virion.[2][3] This inhibition results in the production of non-infectious virus particles with aberrant morphology.[4] These application notes provide detailed protocols for utilizing this compound as a tool to study the kinetics of HIV-1 maturation, offering insights into the viral lifecycle and the mechanism of this potent antiviral compound.
Mechanism of Action
The HIV-1 Gag polyprotein is the primary structural component of the virus.[5] During maturation, the viral protease (PR) cleaves Gag into its constituent proteins: matrix (MA), capsid (CA), nucleocapsid (NC), and p6.[5] This process occurs in a stepwise manner, with the final cleavage event being the separation of CA from SP1.[4] This last step is crucial for the CA proteins to assemble into the characteristic conical core of a mature virion.[4] this compound binds to the Gag polyprotein and prevents this final cleavage, effectively halting the maturation process.[2]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo antiviral activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type | Virus Isolate(s) | Reference |
| IC50 | 1.6 nM (mean) | Not specified | Clade A, AE, B, C | [6] |
| IC50 | 0.81 nM | Not specified | NL-wild-type | [6] |
| IC50 | 0.71 nM | Not specified | NL.V370A | [6] |
Table 2: In Vivo Efficacy of this compound (Phase IIa Study) [1][7]
| This compound Dose (once daily with cobicistat 150 mg for 10 days) | Mean Maximum Decline in HIV-1 RNA (log10 copies/mL) from Baseline to Day 11 |
| 20 mg | -0.67 |
| 50 mg | -1.56 |
| 100 mg | -1.32 |
| 200 mg | -1.70 |
Visualizing the HIV-1 Maturation Pathway and Inhibition by this compound
Caption: HIV-1 Maturation Pathway and this compound Inhibition.
Experimental Protocols
The following are detailed protocols for key experiments to study the kinetics of HIV-1 maturation using this compound.
Single-Cycle Infectivity Assay
This assay measures the effect of this compound on the production of infectious virus particles in a single round of replication.
Materials:
-
HEK293T cells
-
HIV-1 proviral plasmid (e.g., pNL4-3)
-
Transfection reagent (e.g., FuGENE 6)
-
This compound (in DMSO)
-
Reporter cell line (e.g., TZM-bl cells)
-
Luciferase assay reagent
-
96-well plates
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Drug Treatment: Prepare serial dilutions of this compound in DMEM. Remove the culture medium from the cells and add the this compound dilutions. Include a DMSO-only control.
-
Transfection: Transfect the cells with the HIV-1 proviral plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Virus Harvest: 48 hours post-transfection, harvest the cell culture supernatants containing the virus particles.
-
Infection of Reporter Cells: Seed TZM-bl cells in a 96-well plate. Once the cells are adhered, add the harvested virus-containing supernatants.
-
Luciferase Assay: 48 hours post-infection, lyse the TZM-bl cells and measure luciferase activity using a luminometer.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis of Gag Processing
This protocol is used to visualize the inhibition of Gag processing by this compound, specifically the accumulation of the CA-SP1 intermediate.
Materials:
-
HEK293T cells
-
HIV-1 proviral plasmid
-
This compound
-
Lysis buffer (e.g., RIPA buffer)
-
Protein concentrator (e.g., Lenti-X Concentrator)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody: anti-HIV-1 p24 antibody
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
Procedure:
-
Virus Production: Transfect HEK293T cells with the HIV-1 proviral plasmid in the presence of varying concentrations of this compound or a DMSO control.
-
Virion Purification: 48 hours post-transfection, harvest the supernatant and clarify by centrifugation to remove cell debris. Concentrate the viral particles using a protein concentrator or by ultracentrifugation.
-
Cell Lysis: Lyse the producer cells with lysis buffer to analyze intracellular Gag expression.
-
Protein Quantification: Determine the protein concentration of the cell lysates and concentrated virions.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with the primary anti-p24 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: In the presence of this compound, a band corresponding to the uncleaved CA-SP1 precursor (p25) will accumulate, while the band for mature CA (p24) will be reduced.
Transmission Electron Microscopy (TEM) of Virion Morphology
TEM is used to directly visualize the morphological changes in HIV-1 particles produced in the presence of this compound.
Materials:
-
HEK293T cells
-
HIV-1 proviral plasmid
-
This compound
-
Fixative (e.g., 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer)
-
Osmium tetroxide
-
Uranyl acetate
-
Lead citrate
-
Epoxy resin
-
TEM grids
Procedure:
-
Cell Culture and Treatment: Culture HEK293T cells on a suitable substrate for TEM (e.g., Aclar film) and transfect with the HIV-1 proviral plasmid in the presence of this compound or a DMSO control.
-
Fixation: 48 hours post-transfection, fix the cells with glutaraldehyde.
-
Post-fixation and Staining: Post-fix the cells with osmium tetroxide, followed by staining with uranyl acetate and lead citrate.
-
Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol and embed in epoxy resin.
-
Ultrathin Sectioning: Cut ultrathin sections (60-80 nm) using an ultramicrotome and place them on TEM grids.
-
Imaging: Examine the sections using a transmission electron microscope.
-
Analysis: Virions produced in the presence of this compound will exhibit an immature morphology, characterized by a lack of the typical conical core and often showing a thick, incomplete protein layer beneath the viral envelope.
Experimental Workflow for Studying HIV-1 Maturation Kinetics
Caption: Workflow for HIV-1 Maturation Kinetics Study.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Kinetic Analysis of Human Immunodeficiency Virus Type 1 Assembly Reveals the Presence of Sequential Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electron tomography visualization of HIV-1 virions trapped by fusion inhibitors to host cells in infected tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kinetics of HIV-1 Latency Reversal Quantified on the Single-Cell Level Using a Novel Flow-Based Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. A Sensitive Assay Using a Native Protein Substrate For Screening HIV-1 Maturation Inhibitors Targeting the Protease Cleavage Site between Matrix and Capsid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GSK2838232 solubility issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with GSK2838232 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, second-generation HIV-1 maturation inhibitor.[1][2] Its mechanism of action involves blocking the proteolytic cleavage of the HIV-1 Gag precursor protein at the junction between the capsid (CA) and spacer peptide 1 (SP1).[1][3][4][5] This inhibition prevents the formation of mature, infectious virions.[1][3][4][5]
Q2: I am observing precipitation of this compound when I add it to my cell culture medium. What is the primary cause?
A2: this compound, like many small molecule inhibitors, is hydrophobic and has low solubility in aqueous solutions such as cell culture media. The precipitate you are observing is likely the compound crashing out of solution upon dilution of the organic solvent stock (e.g., DMSO) into the aqueous medium.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[6] It is advisable to prepare a high-concentration stock solution to minimize the volume of DMSO added to your cell culture.
Q4: What is the maximum recommended concentration of DMSO in a cell culture experiment?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%. The exact tolerance can vary depending on the cell line, so it is recommended to run a vehicle control (medium with the same percentage of DMSO) to assess its effect on your specific cells.
Q5: How can I improve the solubility of this compound in my cell culture medium?
A5: To improve solubility and prevent precipitation, consider the following strategies:
-
Pre-warm the media: Gently warming the cell culture medium to 37°C before adding the compound can help.
-
Increase serum concentration: If your experimental design allows, increasing the fetal bovine serum (FBS) percentage can help solubilize hydrophobic compounds.
-
Use a solubilizing agent: Formulations including agents like PEG300, Tween-80, or SBE-β-CD have been used to create clear solutions or suspensions for in vivo use and may be adapted cautiously for in vitro work, though their effects on cells must be validated.[6]
-
Sonication: Gentle and brief sonication of the final diluted solution can sometimes help dissolve small precipitates, but care must be taken to avoid damaging the compound or media components.[6]
Q6: How should I properly store the this compound stock solution?
A6: Your DMSO stock solution should be stored at -20°C for up to one year or at -80°C for up to two years to maintain stability.[6]
Troubleshooting Guide
Problem 1: Precipitate forms immediately after diluting the this compound stock solution into the cell culture medium.
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous medium. |
| Action: Perform a serial dilution of your stock solution in the medium to determine the maximum achievable soluble concentration. | |
| Low Temperature of Medium | Adding the DMSO stock to cold medium can cause the compound to crash out of solution. |
| Action: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. | |
| Inadequate Mixing | Poor initial mixing can lead to localized high concentrations and precipitation. |
| Action: Add the stock solution dropwise to the medium while gently vortexing or swirling the tube to ensure rapid and even dispersion. |
Problem 2: The solution is initially clear, but a precipitate forms over time in the incubator.
| Potential Cause | Recommended Solution |
| Metastable Supersaturation | The initial concentration was above the thermodynamic solubility limit, creating a supersaturated solution that is not stable over time. |
| Action: Lower the final working concentration of this compound. Test a range of concentrations to find the highest stable concentration for your experiment's duration. | |
| Interaction with Media Components | The compound may be interacting with components in the medium, leading to precipitation. |
| Action: If possible, try a different medium formulation or adjust the serum concentration. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvent systems, which are primarily intended for in vivo studies but provide insights into its solubility characteristics.[6]
| Solvent System | Solubility | Resulting Solution | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.09 mM) | Suspended Solution | Requires ultrasonic and warming to aid dissolution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.09 mM) | Clear Solution | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.09 mM) | Clear Solution |
Note: "≥" indicates that the compound is soluble at that concentration, but the saturation point was not determined.[6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (Molecular Weight: 809.57 g/mol ), sterile DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare 1 mL of a 10 mM stock, you will need 8.096 mg of this compound. Adjust the mass and volume as needed.
-
Procedure: a. Aseptically weigh out the required amount of this compound powder into a sterile microcentrifuge tube. b. Add the calculated volume of sterile DMSO to the tube. c. Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used if dissolution is difficult. d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. e. Store aliquots at -20°C or -80°C.[6]
Protocol 2: Dilution of this compound into Cell Culture Medium
-
Materials: 10 mM this compound stock in DMSO, pre-warmed (37°C) complete cell culture medium.
-
Procedure: a. Determine the final concentration of this compound needed for your experiment. b. Perform a serial dilution if a very low final concentration is required. For example, first, dilute the 10 mM stock 1:100 in pre-warmed medium to get a 100 µM intermediate solution. c. Add the final volume of the stock or intermediate solution to your pre-warmed culture medium. Crucially, add the compound to the medium, not the other way around. d. Immediately mix the solution by gentle vortexing or by inverting the tube several times to ensure rapid dispersion and prevent precipitation. e. Visually inspect the medium for any signs of precipitation before adding it to your cells.
Visualizations
References
- 1. croiconference.org [croiconference.org]
- 2. A Phase IIa Study Evaluating Safety, Pharmacokinetics, and Antiviral Activity of this compound, a Novel, Second-generation Maturation Inhibitor, in Participants With Human Immunodeficiency Virus Type 1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound | PLOS One [journals.plos.org]
- 5. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Optimizing GSK2838232 concentration for maximum inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK2838232.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a maturation inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1). It specifically blocks the proteolytic cleavage of the HIV-1 Gag precursor protein at the junction of the capsid (CA) and spacer peptide 1 (SP1). This inhibition of Gag processing results in the formation of immature, non-infectious virions.
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used in virological assays to determine its inhibitory activity against different strains of HIV-1. It serves as a tool to study the HIV-1 maturation process and to evaluate the efficacy of maturation inhibitors as a class of antiretroviral drugs.
Q3: Is this compound effective against HIV-2 or Simian Immunodeficiency Virus (SIV)?
A3: No, studies have shown that this compound has negligible activity against HIV-2 and SIV isolates. The resistance of HIV-2 and SIV to this compound has been mapped to the CA/SP1 region of the Gag protein.
Troubleshooting Guide
Issue 1: High variability or no inhibition observed in my anti-HIV-1 assay.
-
Possible Cause 1: Inappropriate assay type.
-
Solution: Ensure you are using an appropriate assay for determining the inhibitory concentration. Spreading (multi-cycle) infection assays and single-cycle infectivity assays are commonly used. Note that IC50 values can differ between these assay formats.
-
-
Possible Cause 2: Incorrect concentration range.
-
Solution: For HIV-1, this compound is highly potent. Effective concentrations for significant inhibition are in the nanomolar (nM) range. Ensure your dilution series covers a range appropriate for the expected IC50 (typically 0.1 nM to 10 nM for sensitive strains).
-
-
Possible Cause 3: Compound degradation.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a stock solution. One study prepared a 1.235 mM stock in DMSO, which was then used to make serial dilutions in molecular-grade water. Store stock solutions at -80°C and thaw at 37°C immediately before use.
-
Issue 2: Significant cytotoxicity observed in my cell culture.
-
Possible Cause 1: Excessive concentration of this compound.
-
Solution: While this compound generally exhibits low cytotoxicity at effective concentrations, high concentrations can impact cell viability. One study reported over 90% cell viability at concentrations up to 100 nM in CEMss and MAGIC-5A cells, with some growth inhibition observed at 400 nM. It is recommended to perform a cytotoxicity assay (e.g., CellTiter-Glo) to determine the non-toxic concentration range for your specific cell line.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a level that is toxic to your cells (typically <0.1%).
-
Quantitative Data Summary
The following tables summarize the inhibitory activity and cytotoxicity of this compound from published studies.
Table 1: In Vitro Inhibitory Activity of this compound against HIV-1
| HIV-1 Isolate (Subtype) | Assay Type | Cell Line | IC50 (nM) |
| 92UG029 (A) | Spreading Infection | CEMss | 0.25 - 0.79 |
| NL4-3 (B) | Spreading Infection | CEMss | 0.25 - 0.79 |
| 92UG114.1.6 (D) | Spreading Infection | CEMss | 0.25 - 0.79 |
| 93BR020 (F) | Spreading Infection | CEMss | 0.25 - 0.79 |
| BCF01 (O) | Spreading Infection | CEMss | 0.25 - 0.79 |
| Various (A, B, C, D, F, O) | Single Cycle | 293T/17 & MAGIC-5A | 1.5 - 2.8 |
Data sourced from a study by Rebelo et al.
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay | Concentration | Cell Viability |
| CEMss | CellTiter-Glo | Up to 100 nM | >90% |
| MAGIC-5A | CellTiter-Glo | Up to 100 nM | >90% |
| CEMss | CellTiter-Glo | 400 nM | Partial Inhibition |
| MAGIC-5A | CellTiter-Glo | 400 nM | Partial Inhibition |
Data sourced from a study by Rebelo et al.
Experimental Protocols & Visualizations
HIV-1 Maturation and Inhibition by this compound
This compound targets a late-stage event in the HIV-1 replication cycle. The diagram below illustrates the HIV-1 Gag processing pathway and the point of inhibition by this compound.
Caption: HIV-1 Gag processing and this compound inhibition.
Experimental Workflow: Single-Cycle Drug Susceptibility Assay
This workflow outlines the key steps for determining the IC50 of this compound in a single-cycle infectivity assay.
Off-target effects of GSK2838232 in cellular models
Important Notice: Based on currently available public information, there is a significant lack of data regarding the specific off-target effects of GSK2838232 in cellular models. The primary body of research focuses on its on-target activity as a potent and selective HIV-1 maturation inhibitor. Clinical studies have reported it to be generally well-tolerated, with most adverse events being mild and similar in frequency to placebo.[1][2][3] However, detailed molecular profiling to identify unintended cellular targets has not been published.
This resource center is structured to address potential user queries based on the known pharmacology of this compound and general principles of drug discovery. It will be updated as more specific off-target information becomes available.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is a second-generation HIV-1 maturation inhibitor.[2] Its primary mechanism of action is the inhibition of the final proteolytic cleavage of the HIV-1 Gag polyprotein at the capsid/spacer peptide 1 (CA/SP1) junction.[4] This disruption of viral maturation results in the production of non-infectious virions.[4][5]
Q2: Are there any known off-target effects of this compound?
A2: As of the latest review of published literature, there are no specific molecular off-targets of this compound that have been publicly disclosed. Pre-clinical and clinical studies have focused on its safety and efficacy as an antiretroviral agent, and these have generally shown a favorable safety profile.[1][2][3] Researchers should be aware that the absence of evidence is not evidence of absence, and off-target effects may yet be identified with broader profiling studies.
Q3: My cells are showing unexpected phenotypes after treatment with this compound that do not seem related to HIV-1 maturation. What could be the cause?
A3: While specific off-target effects are unknown, unexpected cellular phenotypes could arise from several factors:
-
Compound Purity and Stability: Ensure the this compound compound used is of high purity and has been stored correctly to prevent degradation into potentially active byproducts.
-
Solvent Effects: The vehicle used to dissolve this compound (e.g., DMSO) can have its own effects on cellular models. Always include a vehicle-only control in your experiments.
-
Non-specific Cytotoxicity: At high concentrations, many small molecules can induce non-specific cytotoxicity. It is crucial to determine the optimal, non-toxic working concentration for your specific cell line. Partial inhibition of cell growth has been observed at 400 nM in CEMss and MAGIC-5A cells.
-
Undiscovered Off-Target Effects: It is possible that you have observed a novel off-target effect. Further investigation would be required to identify the molecular basis of this phenotype.
Q4: How can I investigate potential off-target effects of this compound in my cellular model?
A4: If you suspect off-target effects, several experimental approaches can be employed for target deconvolution and validation. These methods are general strategies for identifying unknown protein-drug interactions.
-
Kinome Scanning: Services like KINOMEscan™ can assess the binding of a compound against a large panel of purified human kinases, providing a broad view of potential kinase off-targets.[6][7][8]
-
Proteome Profiling: Techniques such as chemical proteomics and thermal proteome profiling (TPP) can identify protein targets in a more unbiased, cellular context.[9][10]
-
Affinity Chromatography: Immobilizing this compound on a solid support can be used to pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry.
-
Computational Profiling: In silico methods can predict potential off-target interactions based on the chemical structure of this compound and known protein-ligand binding data.[11][12]
Troubleshooting Guides
Issue 1: Increased Cell Death or Reduced Proliferation at Expected Efficacious Concentrations
| Potential Cause | Troubleshooting Step |
| Non-specific Cytotoxicity | Perform a dose-response curve to determine the CC50 (50% cytotoxic concentration) in your specific cell line. Ensure your experimental concentration is well below this value. |
| Solvent Toxicity | Run a vehicle-only control at the same concentration used for this compound treatment to rule out solvent-induced effects. |
| Contamination | Check cell cultures for any signs of microbial contamination. |
| Undiscovered Off-Target Effect | If the above are ruled out, consider investigating potential off-target effects on pathways involved in cell viability and proliferation. |
Issue 2: Altered Signaling in a Pathway Unrelated to HIV-1 Maturation
| Potential Cause | Troubleshooting Step |
| Undiscovered Off-Target Effect | This is a strong indicator of a potential off-target interaction. Validate the observation using multiple readouts for the pathway (e.g., western blotting for key phosphoproteins, qPCR for target gene expression). |
| Experimental Artifact | Repeat the experiment with a fresh dilution of this compound and include all appropriate controls. Consider using a structurally unrelated compound with a similar on-target mechanism (if available) as a negative control for the off-target effect. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound
This protocol is adapted from methods used to assess the cytotoxicity of this compound.
Materials:
-
Your cellular model of interest
-
This compound stock solution
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere/stabilize overnight.
-
Prepare a serial dilution of this compound in cell culture medium. A typical starting range might be from 1 nM to 100 µM. Include a vehicle-only control.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as recommended by the manufacturer to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-only control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the CC50 value.
Visualizations
Logical Workflow for Investigating an Unexpected Phenotype
Caption: A logical workflow for troubleshooting and investigating a suspected off-target effect of this compound.
Signaling Pathway: HIV-1 Gag Processing (On-Target Effect of this compound)
Caption: The on-target inhibitory effect of this compound on the HIV-1 Gag polyprotein processing pathway.
References
- 1. The safety, tolerability, and pharmacokinetic profile of this compound, a novel 2nd generation HIV maturation inhibitor, as assessed in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase IIa Study Evaluating Safety, Pharmacokinetics, and Antiviral Activity of this compound, a Novel, Second-generation Maturation Inhibitor, in Participants With Human Immunodeficiency Virus Type 1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The safety, tolerability, and pharmacokinetic profile of this compound, a novel 2nd generation HIV maturation inhibitor, as assessed in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound | PLOS One [journals.plos.org]
- 5. journals.plos.org [journals.plos.org]
- 6. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Target deconvolution with matrix-augmented pooling strategy reveals cell-specific drug-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing GSK2838232 Cytotoxicity in Long-Term Cultures
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to account for the potential cytotoxic effects of GSK2838232 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, second-generation HIV-1 maturation inhibitor.[1][2] It acts by blocking the final step of Gag protein processing, specifically the cleavage of the capsid (CA) and spacer peptide 1 (SP1), which is crucial for the formation of mature, infectious virions.[3][4][5][6] While its primary application is in antiretroviral therapy, its effects in other long-term cellular assays may require careful consideration of its potential cytotoxicity.
Q2: Is there established data on the cytotoxicity of this compound in cancer cell lines?
Publicly available research primarily focuses on the antiviral properties of this compound, and as such, there is limited specific data on its cytotoxicity profile in long-term cancer cell cultures. However, like many small molecule inhibitors, off-target effects or dose-dependent toxicity are possibilities that need to be experimentally determined for your specific cell line and experimental conditions. In studies on CEMss, 293T/17, and MAGIC-5A cells, cytotoxicity was measured using the CellTiter-Glo® Luminescent Cell Viability Assay.[3][4]
Q3: How can I determine the cytotoxic concentration of this compound in my long-term cell culture?
To determine the cytotoxic concentration, a dose-response experiment is essential. This involves treating your cells with a range of this compound concentrations over a time course relevant to your long-term experiment. Cell viability can be assessed using various assays such as MTT, MTS, or CellTiter-Glo. The results will allow you to determine the IC50 (inhibitory concentration 50%) and CC50 (cytotoxic concentration 50%) values.
Troubleshooting Guide
Issue: High levels of cell death observed in my long-term culture treated with this compound.
Possible Cause 1: Concentration of this compound is too high.
-
Solution: Perform a dose-response study to identify the optimal, non-toxic working concentration for your specific cell line and experiment duration. A sample experimental protocol is provided below.
Possible Cause 2: Continuous exposure to this compound is cytotoxic over time.
-
Solution: Consider an intermittent dosing schedule. This involves treating the cells for a specific period, followed by a drug-free recovery period. This can help to minimize cumulative toxicity while still achieving the desired biological effect. While intermittent dosing has been explored in HIV therapy,[7][8][9] the principles can be adapted for in vitro studies. A sample protocol for establishing an intermittent dosing schedule is provided below.
Possible Cause 3: The chosen cell line is particularly sensitive to this compound.
-
Solution: If possible, test the compound on a panel of cell lines to determine if the observed cytotoxicity is cell-line specific. If you are limited to a single cell line, careful optimization of the concentration and dosing schedule is critical.
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
Objective: To determine the cytotoxic effects of a range of this compound concentrations on a specific cell line over a defined period.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase for the duration of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. It is advisable to have a wide range of concentrations initially (e.g., from nanomolar to micromolar).
-
Treatment: The following day, replace the medium with the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a period relevant to your long-term experiment (e.g., 72 hours, 7 days, 14 days). For longer time points, the medium with the compound may need to be replenished.
-
Viability Assessment: At each time point, assess cell viability using a suitable method (e.g., MTT or CellTiter-Glo assay).
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the CC50 value.
Protocol 2: Establishing an Intermittent Dosing Schedule
Objective: To establish a dosing regimen that minimizes cytotoxicity while maintaining the desired biological effect of this compound in long-term cultures.
Methodology:
-
Determine Maximum Tolerated Dose (MTD): From the dose-response cytotoxicity assay, identify the highest concentration of this compound that results in minimal cell death over the desired initial treatment period.
-
Design Dosing Cycles: Design several intermittent dosing schedules to test. For example:
-
2 days on, 2 days off
-
3 days on, 4 days off
-
Alternate day dosing
-
-
Long-Term Culture: Set up parallel cultures for each dosing schedule, including a continuous dosing control and a vehicle control.
-
Monitor Cell Health and Proliferation: Regularly monitor the cells for morphological changes indicative of stress or toxicity. Perform cell counts at regular intervals.
-
Assess Biological Endpoint: At the end of the long-term culture period, assess your primary biological endpoint (e.g., inhibition of a specific pathway, changes in protein expression).
-
Analyze and Optimize: Compare the outcomes of the different dosing schedules to identify the one that provides the best balance between efficacy and minimal cytotoxicity.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| This compound Concentration (nM) | Cell Viability (%) after 7 days |
| 0 (Vehicle Control) | 100 |
| 1 | 98 |
| 10 | 95 |
| 100 | 85 |
| 500 | 60 |
| 1000 | 40 |
| 5000 | 15 |
Table 2: Example Intermittent Dosing Schedule and Monitoring
| Dosing Schedule | Cell Viability at Day 14 (%) | Biological Endpoint Activity (%) |
| Continuous Dosing (100 nM) | 55 | 90 |
| 3 Days On, 4 Days Off (100 nM) | 85 | 75 |
| 2 Days On, 2 Days Off (100 nM) | 92 | 65 |
| Vehicle Control | 100 | 0 |
Visualizations
References
- 1. A Phase IIa Study Evaluating Safety, Pharmacokinetics, and Antiviral Activity of this compound, a Novel, Second-generation Maturation Inhibitor, in Participants With Human Immunodeficiency Virus Type 1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound | PLOS One [journals.plos.org]
- 5. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. croiconference.org [croiconference.org]
- 7. Intermittent HIV treatment dosing may be a response to the funding crisis, but adolescent study raises concerns | aidsmap [aidsmap.com]
- 8. eatg.org [eatg.org]
- 9. Intermittent dosing on HIV dual therapy leads to higher rate of treatment failure | aidsmap [aidsmap.com]
Improving the stability of GSK2838232 in solution for experiments
Welcome to the technical support center for GSK2838232. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments by providing guidance on improving its stability in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide: Common Issues with this compound Solution Stability
This guide addresses specific issues that may arise during the preparation and use of this compound solutions for in vitro and in vivo experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer (e.g., PBS, cell culture media) | This compound is a hydrophobic molecule with low aqueous solubility. The addition of an aqueous solution to a concentrated organic stock can cause the compound to crash out of solution. | 1. Use a co-solvent: Prepare a high-concentration stock solution in 100% DMSO. For working solutions, dilute the stock in a mixture of organic solvent and aqueous buffer. A final DMSO concentration of <0.5% is generally well-tolerated by most cell lines. 2. Stepwise dilution: Instead of a single large dilution, perform serial dilutions. 3. Pre-warm aqueous solutions: Warming the aqueous buffer or cell culture medium to 37°C before adding the this compound stock can help maintain solubility. 4. Increase the volume of the final solution: A lower final concentration of this compound is less likely to precipitate. |
| Cloudiness or turbidity in the solution over time | This may indicate slow precipitation or degradation of the compound. Changes in temperature or pH can contribute to this. | 1. Prepare fresh solutions: For optimal results, prepare working solutions of this compound immediately before use. 2. Control pH: Ensure the pH of your final solution is within a stable range for the compound. While specific data for this compound is limited, related betulinic acid derivatives show increased degradation at alkaline pH. Aim for a pH between 6.0 and 7.5. 3. Store properly: If short-term storage of a working solution is necessary, keep it at 4°C and protected from light. For stock solutions in DMSO, store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
| Loss of compound activity in long-term experiments | This compound may be degrading under the experimental conditions (e.g., prolonged incubation at 37°C). | 1. Replenish the compound: In long-term cell culture experiments, consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours. 2. Assess stability: Perform a stability study under your specific experimental conditions using a stability-indicating analytical method, such as HPLC, to quantify the amount of intact this compound over time. |
| Inconsistent experimental results | This could be due to variability in the preparation of the this compound solution, leading to different effective concentrations. | 1. Standardize solution preparation: Develop and strictly follow a standard operating procedure (SOP) for preparing this compound solutions. 2. Verify concentration: If possible, verify the concentration of your stock solution spectrophotometrically or by HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Due to its hydrophobic nature, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between cell lines. However, a final concentration of 0.5% (v/v) DMSO in the cell culture medium is generally considered safe for most cell types. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: Can I dissolve this compound directly in PBS or cell culture medium?
A4: Direct dissolution of this compound in aqueous solutions like PBS or cell culture medium is not recommended due to its low aqueous solubility, which will likely result in incomplete dissolution and inaccurate concentrations.
Q5: How can I check if my this compound solution is stable under my experimental conditions?
A5: You can perform a stability study by incubating your this compound working solution under your experimental conditions (e.g., 37°C in cell culture medium) and measuring the concentration of the intact compound at different time points using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general procedure for preparing this compound solutions for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, light-blocking microcentrifuge tubes
-
Cell culture medium or Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Aseptically weigh out a precise amount of this compound powder.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight of this compound: 809.57 g/mol ).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-blocking microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm the cell culture medium or PBS to 37°C.
-
Perform serial dilutions of the stock solution in the pre-warmed medium or buffer to achieve the desired final concentration. Ensure that the final DMSO concentration does not exceed the tolerance limit of your cell line (typically ≤ 0.5%).
-
Vortex gently after each dilution step.
-
Use the freshly prepared working solution immediately for your experiment.
-
Protocol 2: Assessment of this compound Stability in Solution using HPLC
This protocol outlines a method to assess the stability of this compound in a specific solution over time.
Principle:
A stability-indicating High-Performance Liquid Chromatography (HPLC) method can separate the intact this compound from its potential degradation products. By monitoring the peak area of the intact drug over time, its stability can be determined.
Suggested HPLC Method (based on literature for this compound analysis in plasma):
-
Column: Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 1 mM ammonium formate with 0.005% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure separation of the parent compound and any degradation products.
-
Flow Rate: 0.6 mL/min.
-
Detection: UV at an appropriate wavelength (to be determined by UV scan of this compound, likely around 210-300 nm).
-
Injection Volume: 5-10 µL.
Procedure:
-
Prepare the this compound solution in the desired solvent/buffer at the concentration to be used in the experiment.
-
Immediately after preparation (t=0), inject an aliquot into the HPLC system and record the chromatogram. The peak corresponding to this compound should be identified.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution, and if necessary, dilute it to fall within the linear range of the HPLC method.
-
Inject the sample into the HPLC and record the chromatogram.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting logic for this compound solution instability.
Caption: HIV-1 maturation pathway and the inhibitory action of this compound.
Why is GSK2838232 not inhibiting my specific HIV-1 strain?
This technical support center provides troubleshooting guidance for researchers encountering a lack of inhibition of their specific HIV-1 strain with GSK2838232.
Frequently Asked Questions (FAQs)
Q1: We are not observing any inhibition of our HIV-1 strain with this compound. What are the potential reasons?
A1: Lack of inhibition by this compound, a second-generation HIV-1 maturation inhibitor, is most likely due to the genetic makeup of your specific viral strain. The primary reasons for this resistance are typically found within the Gag polyprotein, specifically at the cleavage site between the capsid (CA) and spacer peptide 1 (SP1).
Here are the key possibilities to investigate:
-
Pre-existing Polymorphisms: Your HIV-1 strain may harbor natural variations (polymorphisms) in the CA-SP1 region that prevent this compound from effectively binding and inhibiting the final step of Gag processing.[1][2] While this compound was designed to be effective against many strains resistant to the first-generation inhibitor bevirimat, certain polymorphisms can still confer resistance.
-
Acquired Resistance Mutations: If the virus has been cultured in the presence of this compound or other maturation inhibitors, specific mutations conferring resistance may have been selected.
-
Intrinsic Resistance of Non-HIV-1 Strains: It is crucial to confirm that your viral strain is indeed HIV-1. This compound has been shown to have negligible activity against HIV-2 and Simian Immunodeficiency Virus (SIV) due to differences in their CA-SP1 sequences.[1][3]
To diagnose the issue, we recommend following the troubleshooting guide below.
Troubleshooting Guide
If you are experiencing a lack of efficacy with this compound, we recommend a systematic approach to identify the root cause. This guide will walk you through the necessary steps, from initial verification to in-depth molecular analysis.
DOT Script for Troubleshooting Workflow
Caption: Troubleshooting workflow for investigating lack of this compound efficacy.
Step 1: Verification of Experimental Conditions
Before proceeding to viral genetics, it is essential to rule out any experimental artifacts.
-
Compound Integrity: Confirm the concentration and integrity of your this compound stock solution.
-
Assay Controls: Ensure that your positive control (a known sensitive HIV-1 strain, e.g., NL4-3) and negative control (mock-infected) are behaving as expected in your assay.
-
Cell Viability: Perform a cytotoxicity assay to confirm that the concentrations of this compound being used are not adversely affecting the host cells.
Step 2: Genotypic Analysis of the Gag CA-SP1 Region
The most direct way to identify potential resistance is to sequence the region of the Gag polyprotein targeted by this compound.
-
Viral RNA Extraction: Isolate viral RNA from your culture supernatant.
-
RT-PCR: Perform reverse transcription PCR (RT-PCR) to generate cDNA of the Gag gene.
-
Sanger Sequencing: Sequence the amplified DNA. The region of interest is the junction between the capsid (CA) and spacer peptide 1 (SP1).
Step 3: Sequence Analysis
Compare your sequence to a wild-type reference (e.g., HXB2). Look for polymorphisms or mutations that have been associated with resistance to maturation inhibitors.
Table 1: Key Amino Acid Positions in Gag CA-SP1 and Their Association with Maturation Inhibitor Resistance
| Position in Gag | Amino Acid Change | Associated Inhibitor Resistance | Notes |
| SP1-V7A (Gag-V370A) | Valine to Alanine | Bevirimat (first-generation) | This compound was designed to be active against this mutant.[1] |
| SP1-A1V | Alanine to Valine | Second-generation MIs | Identified in resistance selection studies. |
| CA-P157A | Proline to Alanine | Second-generation MIs | Identified in resistance selection studies. |
| CA-V230M | Valine to Methionine | Second-generation MIs | Identified in resistance selection studies. |
| SP1-S5N | Serine to Asparagine | Second-generation MIs | Identified in resistance selection studies. |
| SP1-G10R | Glycine to Arginine | Second-generation MIs | Identified in resistance selection studies. |
The table above is not exhaustive, and novel mutations may arise. The Stanford University HIV Drug Resistance Database is a valuable resource for identifying resistance mutations.[4][5]
Step 4: Phenotypic Drug Susceptibility Testing
A phenotypic assay will directly measure the concentration of this compound required to inhibit your viral strain. This is often reported as the 50% inhibitory concentration (IC50).
Table 2: Representative IC50 Values for this compound Against Wild-Type HIV-1 Strains
| HIV-1 Isolate | Subtype | Assay Type | Mean IC50 (nM) |
| 92UG029 | A | Spreading (multi-cycle) | 0.25 |
| NL4-3 | B | Spreading (multi-cycle) | 0.79 |
| 93BR020 | F | Spreading (multi-cycle) | 0.44 |
| BCF01 | O | Spreading (multi-cycle) | 0.61 |
| Q23-17 | A | Single-cycle | 1.5 |
| NL4-3 | B | Single-cycle | 2.8 |
| MJ4 | C | Single-cycle | 2.1 |
| 94UG114.1.6 | D | Single-cycle | 2.2 |
| Data sourced from Smith et al., 2023.[1][6] |
A significantly higher IC50 value for your strain compared to the reference strains in the table would confirm phenotypic resistance.
Experimental Protocols
Protocol 1: Single-Cycle Infectivity Assay
This assay measures the effect of the inhibitor on the production of infectious virus particles in a single round of replication.
DOT Script for Single-Cycle Assay Workflow
Caption: Workflow for a single-cycle HIV-1 infectivity assay.
Materials:
-
Producer cell line (e.g., HEK293T)
-
Target cell line with a reporter gene (e.g., TZM-bl)
-
HIV-1 proviral DNA (your strain of interest)
-
VSV-G envelope expression plasmid
-
Transfection reagent
-
This compound
-
Culture medium and supplements
-
Luciferase or β-galactosidase assay reagents
Procedure:
-
Seed producer cells in a multi-well plate.
-
Prepare transfection complexes containing the HIV-1 proviral DNA and the VSV-G envelope plasmid.
-
Add the transfection complexes to the cells along with serial dilutions of this compound.
-
Incubate for 48-72 hours.
-
Harvest the culture supernatants containing pseudotyped virus particles.
-
Normalize viral stocks based on reverse transcriptase activity or p24 antigen concentration.
-
Seed target cells in a new multi-well plate.
-
Infect the target cells with the normalized virus stocks.
-
Incubate for 48 hours.
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
-
Plot the reporter activity against the log of the this compound concentration and determine the IC50 value.
Protocol 2: Multi-Cycle (Spreading) Infectivity Assay
This assay measures the inhibitor's effect on viral replication over multiple rounds of infection.
Materials:
-
HIV-1 permissive cell line (e.g., CEM-SS, MT-4)
-
Your HIV-1 viral stock
-
This compound
-
Culture medium and supplements
-
Method for quantifying viral replication (e.g., p24 ELISA, RT assay)
Procedure:
-
Seed the permissive cell line in a multi-well plate.
-
Pre-treat the cells with serial dilutions of this compound for 2-4 hours.
-
Infect the cells with a known amount of your HIV-1 strain.
-
Incubate for 7-14 days, periodically collecting supernatant samples.
-
Quantify the amount of virus in the supernatants at each time point using a p24 ELISA or an RT assay.
-
Plot the viral replication over time for each drug concentration and calculate the IC50.
Mechanism of Action and Resistance
DOT Script for Mechanism of Action
Caption: Mechanism of action of this compound and the molecular basis of resistance.
This compound functions by specifically targeting the final cleavage event in the maturation of the HIV-1 Gag polyprotein. This cleavage, which separates the capsid (CA) from spacer peptide 1 (SP1), is essential for the morphological changes that result in a mature, infectious virion. By binding to the CA-SP1 junction, this compound prevents the viral protease from accessing the cleavage site. This results in the production of immature, non-infectious virus particles.
Resistance arises from amino acid changes in the CA-SP1 region that either directly interfere with the binding of this compound or alter the conformation of the cleavage site in such a way that the inhibitor is no longer effective.
References
- 1. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HIV-1 Gag Protein Displays Extensive Functional and Structural Roles in Virus Replication and Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV Drug Resistance Database [hivdb.stanford.edu]
- 5. HIV Drug Resistance Database [hivdb.stanford.edu]
- 6. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound | PLOS One [journals.plos.org]
Technical Support Center: Overcoming GSK2838232 Resistance In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the HIV-1 maturation inhibitor, GSK2838232, in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a second-generation HIV-1 maturation inhibitor. It targets the final step of Gag polyprotein processing, specifically the cleavage of the capsid-spacer peptide 1 (CA-SP1) junction.[1][2][3] By inhibiting this cleavage, this compound prevents the formation of mature, infectious viral particles. Immature, non-infectious virions are produced instead.
Q2: We are observing reduced susceptibility of our HIV-1 lab strain to this compound. What are the common mechanisms of resistance?
Reduced susceptibility to this compound in HIV-1 is primarily associated with mutations in the Gag polyprotein, specifically within and flanking the CA-SP1 cleavage site. These mutations can alter the conformation of the Gag protein, thereby reducing the binding affinity of this compound to its target.
Q3: Which specific mutations are known to confer resistance to this compound?
Several key mutations in the Gag protein have been identified to confer resistance to second-generation maturation inhibitors like this compound. These include:
-
Primary Mutations:
-
A364V
-
V362I
-
-
Secondary/Compensatory Mutations: These mutations often appear in combination with primary mutations to enhance resistance or restore viral fitness.
-
Mutations in the C-terminal domain of the capsid (CA-CTD) and spacer peptide 1 (SP1).
-
Mutations in the viral protease, which can affect the overall processing of the Gag polyprotein.
-
Q4: We have identified mutations in the CA-SP1 region of our resistant virus. How can we quantify the level of resistance?
The level of resistance is typically quantified by determining the fold-change in the 50% inhibitory concentration (IC50) of this compound for the mutant virus compared to the wild-type virus. This is determined through in vitro drug susceptibility assays. A higher fold-change indicates a greater level of resistance.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound and provides potential solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | 1. Inconsistent virus stock titer.2. Variation in cell density or health.3. Pipetting errors. | 1. Titer the virus stock before each experiment.2. Ensure consistent cell seeding density and monitor cell viability.3. Use calibrated pipettes and follow a consistent pipetting technique. |
| Unexpectedly high IC50 for wild-type virus. | 1. Degradation of this compound stock solution.2. Contamination of the virus stock or cell culture.3. Incorrect drug concentration calculations. | 1. Prepare fresh drug dilutions from a new stock.2. Test for mycoplasma and other contaminants.3. Double-check all calculations for drug dilutions. |
| Failure to select for resistant mutants. | 1. Suboptimal drug concentration for selection.2. Insufficient duration of drug pressure.3. Low viral replication rate. | 1. Start selection with a drug concentration around the IC50 and gradually increase it.2. Continue passaging the virus under drug pressure for an extended period.3. Optimize infection conditions to ensure robust viral replication. |
| Resistant virus shows poor growth kinetics. | Resistance mutations may impart a fitness cost to the virus. | Passage the resistant virus in the absence of the drug for a short period to allow for the development of compensatory mutations that may improve fitness. |
Quantitative Data Summary
The following table summarizes the susceptibility of various HIV-1, HIV-2, and SIV isolates to this compound in different in vitro assay formats.
| Virus Isolate | Assay Type | IC50 (nM) |
| HIV-1 Group M (Subtypes A, B, C, D, F) | Spreading (multi-cycle) | 0.25 - 0.92[2][3] |
| HIV-1 Group O | Spreading (multi-cycle) | 0.25 - 0.92[2][3] |
| HIV-1 (various strains) | Single-cycle | 1.5 - 2.8[2][3] |
| HIV-2 (Groups A, B, CRF01_AB) | Spreading (multi-cycle) | Highly Resistant |
| SIVmac239, SIVmac251, SIVagm.sab-2 | Spreading (multi-cycle) | Highly Resistant |
| HIV-2ROD9 with HIV-1 CA/SP1 sequence | Single-cycle | 1.8[1][2] |
Experimental Protocols
Single-Cycle Drug Susceptibility Assay
This assay measures the effect of an inhibitor on a single round of viral replication.
Materials:
-
293T/17 cells
-
MAGIC-5A indicator cells
-
Full-length HIV-1 proviral DNA plasmid
-
This compound
-
Transfection reagent (e.g., calcium phosphate)
-
Cell culture medium and supplements
-
Luciferase or beta-galactosidase assay system
Procedure:
-
Virus Production:
-
Seed 293T/17 cells in a 48-well plate.
-
The next day, treat the cells with a serial dilution of this compound.
-
Transfect the cells with the HIV-1 proviral DNA plasmid.
-
Incubate for 48 hours to allow for virus production.
-
-
Virus Quantification:
-
Harvest the supernatants from the transfected 293T/17 cells, which contain the progeny virions.
-
Infect MAGIC-5A indicator cells with the virus-containing supernatants.
-
Incubate for 48 hours.
-
Measure the reporter gene expression (luciferase or beta-galactosidase) to quantify the infectivity of the virus produced in the presence of the drug.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration relative to the no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Spreading (Multi-Cycle) Infection Assay
This assay evaluates the effect of an inhibitor over multiple rounds of viral replication.
Materials:
-
CEMss cells or other susceptible T-cell line
-
HIV-1 virus stock
-
This compound
-
Cell culture medium and supplements
-
p24 antigen ELISA kit or reverse transcriptase activity assay
Procedure:
-
Seed CEMss cells in a 96-well plate.
-
Treat the cells with a serial dilution of this compound.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the cultures for 7-14 days, periodically collecting supernatant samples.
-
Quantify the amount of virus in the supernatants using a p24 ELISA or a reverse transcriptase assay.
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication at each drug concentration compared to the no-drug control.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathways and Workflows
Mechanism of Action of this compound and Resistance
Caption: Mechanism of this compound action and resistance.
Experimental Workflow for Assessing this compound Resistance
Caption: Workflow for characterizing this compound resistance.
Logical Relationship for Overcoming Resistance
References
- 1. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound | PLOS One [journals.plos.org]
Best practices for long-term storage of GSK2838232 powder and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the long-term storage and handling of GSK2838232 powder and solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: this compound powder is chemically stable when stored under specific conditions. For optimal long-term stability, the powder should be stored at -20°C in a tightly sealed container, protected from direct sunlight and ignition sources.
Q2: How should I store stock solutions of this compound?
A2: Prepared stock solutions of this compound have different stability profiles depending on the storage temperature. For maximum longevity, it is recommended to store aliquots at -80°C. To avoid degradation from repeated freeze-thaw cycles, prepare single-use aliquots.
Q3: What is the shelf-life of this compound powder and its stock solutions?
Q4: In which solvents is this compound soluble?
A4: this compound is a hydrophobic compound with poor water solubility. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO). For in vitro assays, DMSO is the most commonly used solvent to prepare a stock solution.
Data Presentation: Storage Conditions
| Form | Storage Temperature | Shelf-Life | Key Considerations |
| Powder | -20°C | Not specified | Keep container tightly sealed, away from direct light and ignition sources. |
| Stock Solution | -80°C | Up to 2 years | Recommended for long-term storage. Prepare single-use aliquots to avoid freeze-thaw cycles. |
| Stock Solution | -20°C | Up to 1 year | Suitable for shorter-term storage. Aliquoting is still recommended. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes
-
Calibrated balance and appropriate personal protective equipment (PPE)
Procedure:
-
Pre-weighing: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 809.57 g/mol ), weigh out 8.096 mg of the powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may assist in dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile amber or foil-wrapped tubes. Store the aliquots at -80°C for long-term storage (up to 2 years).
Troubleshooting Guides
Issue 1: this compound Powder Has Changed in Appearance or Clumped
-
Potential Cause: Absorption of moisture due to improper storage or handling.
-
Troubleshooting Steps:
-
Ensure the vial was brought to room temperature before opening.
-
Always store the powder in a tightly sealed container in a desiccated environment if possible.
-
If clumping is observed, the powder may still be usable, but it is recommended to perform a quality control check if possible (e.g., via HPLC) to assess purity before use in critical experiments.
-
Issue 2: Precipitate Forms When Diluting the DMSO Stock Solution in Aqueous Media
-
Potential Cause: this compound is poorly soluble in aqueous solutions, and high concentrations of the compound can precipitate out when the DMSO concentration is significantly lowered.
-
Troubleshooting Steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium or assay buffer is kept low (typically ≤0.5%) to minimize solvent toxicity.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in your aqueous medium.
-
Vortexing During Dilution: Vigorously vortex the aqueous medium while adding the DMSO stock solution to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Use of Co-solvents: For particularly challenging dilutions, the use of a co-solvent such as PEG400 or Tween 80 in the final solution may help maintain solubility. However, the compatibility of these co-solvents with your specific assay must be validated.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in the HIV-1 maturation pathway.
Caption: Troubleshooting workflow for this compound solution preparation.
Technical Support Center: GSK2838232 Experiments in Primary Cell Isolates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the HIV-1 maturation inhibitor, GSK2838232, in primary cell isolates.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a second-generation HIV-1 maturation inhibitor. It specifically blocks the proteolytic cleavage of the HIV-1 Gag precursor protein at the junction of the capsid (CA) and spacer peptide 1 (SP1).[1][2][3] This inhibition prevents the morphological rearrangement of the viral core, leading to the formation of immature, non-infectious virions.[1][2]
Q2: What is the spectrum of activity of this compound?
A2: this compound is highly potent against a broad range of HIV-1 isolates, including various subtypes (A, B, C, D, F, and Group O) and isolates resistant to the first-generation maturation inhibitor, bevirimat.[4][5] However, it shows negligible activity against HIV-2 and Simian Immunodeficiency Virus (SIV) due to differences in the Gag CA-SP1 region.[1][3][5]
Q3: How should I prepare this compound for cell culture experiments?
A3: this compound has limited aqueous solubility. For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4][6] It is crucial to ensure the final DMSO concentration in your cell culture medium is non-toxic to the primary cells, generally below 0.1%. To prepare a working solution, the DMSO stock should be serially diluted in the appropriate cell culture medium. For in vivo studies, specific formulations involving PEG300, Tween-80, and saline or corn oil are used to create a suspended or clear solution.[6]
Q4: What is a recommended starting concentration for this compound in primary cell assays?
A4: The effective concentration of this compound is in the low nanomolar range for HIV-1.[3] A good starting point for a dose-response experiment in primary cells would be a serial dilution ranging from 0.1 nM to 100 nM. The 50% inhibitory concentration (IC50) in spreading infections in CEMss cells has been reported to be in the range of 0.25-0.92 nM, and in single-cycle assays, between 1.5-2.8 nM.[3] However, the optimal concentration can vary depending on the primary cell type, the virus isolate, and the specific experimental conditions.
Experimental Protocols and Data
Table 1: In Vitro Activity of this compound against HIV-1
| Assay Type | Cell Line | HIV-1 Subtypes | IC50 Range (nM) |
| Spreading (Multi-cycle) | CEMss | A, B, C, D, F, Group O | 0.25 - 0.92[3] |
| Single-cycle | 293T/17 & MAGIC-5A | A, B, C, D, F, Group O | 1.5 - 2.8[3] |
Table 2: Solubility of this compound
| Solvent | Concentration | Solution Appearance |
| DMSO | 1 mg/mL[4] | Clear |
| Ethanol | 1 mg/mL[4] | Clear |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL[6] | Suspended |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[6] | Clear |
Protocol 1: Isolation and Culture of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, which can then be used for HIV-1 infection and drug susceptibility assays.
Materials:
-
Whole blood collected in sodium heparin tubes
-
Ficoll-Paque PLUS
-
RosetteSep™ Human CD4+ T Cell Enrichment Cocktail (optional, for CD4+ T cell isolation)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
Procedure:
-
Dilute whole blood 1:1 with RPMI-1640 medium.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with RPMI-1640.
-
Count the cells and assess viability using trypan blue exclusion.
-
For culture, resuspend PBMCs at 1 x 10^6 cells/mL in RPMI-1640 supplemented with 10% FBS, penicillin-streptomycin, 5 µg/mL PHA, and 20 U/mL IL-2.
-
Incubate at 37°C in a 5% CO2 incubator. The cells are typically ready for infection after 2-3 days of stimulation.
Protocol 2: Anti-HIV-1 Activity of this compound in Primary PBMCs (Multi-cycle Assay)
This protocol outlines a method to determine the inhibitory activity of this compound in HIV-1 infected PBMCs.
Materials:
-
PHA-stimulated PBMCs
-
HIV-1 viral stock of known titer
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
p24 antigen ELISA kit
Procedure:
-
Seed PHA-stimulated PBMCs at 1 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of RPMI-1640 with 10% FBS and IL-2.
-
Prepare serial dilutions of this compound in culture medium and add 50 µL to the appropriate wells. Include a no-drug control.
-
Add 50 µL of HIV-1 viral stock at a predetermined multiplicity of infection (MOI) to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
On day 4 post-infection, collect 100 µL of the culture supernatant for p24 antigen measurement.
-
Replenish the wells with 100 µL of fresh medium containing the corresponding concentration of this compound.
-
On day 7 post-infection, collect the supernatant and measure the p24 antigen concentration using an ELISA kit.
-
Calculate the IC50 value by plotting the percentage of p24 inhibition against the log of the drug concentration.
Troubleshooting Guide
Issue 1: Low primary cell viability after isolation and culture.
-
Possible Cause: Harsh isolation procedure.
-
Solution: Minimize mechanical stress during cell isolation. Ensure all reagents are at the correct temperature.
-
-
Possible Cause: Suboptimal culture conditions.
-
Possible Cause: Contamination.
-
Solution: Maintain strict aseptic techniques. Regularly test for mycoplasma contamination.
-
Issue 2: High variability in antiviral activity results.
-
Possible Cause: Inconsistent cell numbers.
-
Solution: Ensure accurate cell counting and seeding. Gently mix cell suspensions before plating to ensure a homogenous distribution.[7]
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes.[7] When preparing serial dilutions, ensure thorough mixing between each step.
-
-
Possible Cause: Edge effects in 96-well plates.
-
Solution: To minimize evaporation, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium.[2]
-
Issue 3: No significant inhibition of HIV-1 replication observed.
-
Possible Cause: Incorrect drug concentration.
-
Solution: Verify the dilution calculations and the concentration of the stock solution. Perform a wider range of drug concentrations in a dose-response experiment.
-
-
Possible Cause: Drug degradation.
-
Solution: Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] Prepare fresh dilutions for each experiment.
-
-
Possible Cause: Use of a resistant virus strain.
Issue 4: Potential off-target effects or cytotoxicity.
-
Possible Cause: High concentration of this compound or solvent (DMSO).
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your antiviral assay, using the same concentrations of the compound and DMSO. This will help to distinguish between antiviral activity and cell death. Keep the final DMSO concentration in the culture medium below 0.1%.
-
-
Possible Cause: Intrinsic off-target effects of the compound.
-
Solution: While specific off-target effects for this compound are not widely reported in the provided literature, it is a good practice to be aware that small molecules can have unintended interactions.[9][10] If unexpected cellular phenotypes are observed, consider investigating potential off-target activities.
-
Visualizations
Caption: Mechanism of action of this compound in the HIV-1 maturation pathway.
References
- 1. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound | PLOS One [journals.plos.org]
- 2. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. croiconference.org [croiconference.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biocompare.com [biocompare.com]
- 8. benchchem.com [benchchem.com]
- 9. icr.ac.uk [icr.ac.uk]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Validation & Comparative
A Head-to-Head Battle: Bevirimat vs. GSK2838232 in the Fight Against Polymorphic HIV-1
A new generation of maturation inhibitors, exemplified by GSK2838232, demonstrates superior potency and a broader activity profile against naturally occurring polymorphic HIV-1 isolates compared to its predecessor, Bevirimat. This guide provides a comprehensive comparison of their antiviral activity, supported by experimental data and detailed methodologies for researchers in the field of HIV drug development.
The maturation of human immunodeficiency virus type 1 (HIV-1) is a critical step in its life cycle, involving the proteolytic cleavage of the Gag polyprotein into its functional components. A key event in this process is the final cleavage of the capsid (CA) protein from spacer peptide 1 (SP1). Inhibition of this step leads to the production of immature, non-infectious virions, making it an attractive target for antiretroviral therapy. Bevirimat (BVM) was the first-in-class maturation inhibitor to be developed, but its clinical efficacy was limited by the presence of naturally occurring polymorphisms in the Gag SP1 region of different HIV-1 subtypes, which conferred resistance. To overcome this challenge, second-generation maturation inhibitors, such as this compound, were developed.
Superior Antiviral Activity of this compound
Experimental data consistently demonstrates the enhanced potency and broader coverage of this compound against a range of HIV-1 isolates, including those resistant to Bevirimat. This compound is approximately 300-fold more potent than Bevirimat in multi-cycle infection assays[1].
A direct comparison of the 50% inhibitory concentrations (IC50) reveals the stark difference in activity against both wild-type and a common Bevirimat-resistant mutant (V370A) of HIV-1.
| Compound | HIV-1 Isolate | IC50 (nM) |
| Bevirimat | Wild-Type (NL4-3) | 263[2] |
| V370A Mutant | 5200[2] | |
| This compound | Wild-Type (NL4-3) | 0.81[2] |
| V370A Mutant | 0.71[2] | |
| Mean (Clades A, AE, B, C) | 1.6[2] | |
| Subtypes A, B, C, D, F, Group O (Single-cycle assay) | 1.5 - 2.8[1] | |
| Subtypes A, B, C, D, F, Group O (Spreading assay) | 0.25 - 0.92[1] |
These data clearly illustrate that while Bevirimat's activity is significantly diminished by the V370A polymorphism, this compound maintains its high potency. Furthermore, this compound demonstrates consistent, low nanomolar activity across various HIV-1 subtypes[1][2].
Mechanism of Action: Targeting HIV-1 Gag Maturation
Both Bevirimat and this compound share the same mechanism of action, which involves the inhibition of the final step in Gag processing. By binding to a pocket at the CA-SP1 junction, these maturation inhibitors prevent the viral protease from cleaving SP1 from CA. This disruption of the ordered cleavage cascade results in the formation of defective viral particles with an immature morphology, rendering them non-infectious.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the activity of Bevirimat and this compound.
Single-Round Infectivity Assay
This assay quantifies the ability of the compounds to inhibit viral infection in a single replication cycle.
-
Cell Culture and Virus Production:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
To produce viral particles, cells are co-transfected with an HIV-1 proviral plasmid (e.g., NL4-3) and a plasmid encoding a reporter gene, such as luciferase or β-galactosidase, under the control of the HIV-1 LTR. For pseudotyped viruses, a plasmid encoding the vesicular stomatitis virus G (VSV-G) envelope protein is also co-transfected.
-
Transfections are performed in the presence of varying concentrations of the maturation inhibitors (Bevirimat or this compound) or a vehicle control (DMSO).
-
Virus-containing supernatants are harvested 48 hours post-transfection and clarified by centrifugation.
-
-
Infection of Target Cells:
-
TZM-bl reporter cells, which express CD4, CXCR4, and CCR5 and contain integrated HIV-1 LTR-driven luciferase and β-galactosidase genes, are seeded in 96-well plates.
-
The harvested virus supernatants are normalized for p24 antigen content and used to infect the TZM-bl cells.
-
Infection is allowed to proceed for 48 hours.
-
-
Quantification of Reporter Gene Expression:
-
After 48 hours, the cells are lysed, and the activity of the reporter enzyme (luciferase or β-galactosidase) is measured using a luminometer or spectrophotometer, respectively.
-
The IC50 value, the concentration of the inhibitor that reduces reporter gene expression by 50% compared to the vehicle control, is calculated using a non-linear regression analysis.
-
Western Blot Analysis of Gag Processing
This technique is used to visualize the effect of maturation inhibitors on the cleavage of the Gag polyprotein.
-
Virus Production and Lysis:
-
HIV-1 particles are produced from transfected HEK293T cells in the presence of the inhibitors as described above.
-
The virus-containing supernatants are ultracentrifuged to pellet the virions.
-
The viral pellets are lysed in a sodium dodecyl sulfate (SDS) lysis buffer.
-
-
SDS-PAGE and Western Blotting:
-
The viral lysates are resolved on a 10-12% SDS-polyacrylamide gel.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked with a solution containing non-fat milk or bovine serum albumin to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for HIV-1 p24 (CA).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized by adding a chemiluminescent substrate and exposing the membrane to X-ray film or a digital imager. The accumulation of the uncleaved CA-SP1 precursor (p25) and a corresponding decrease in mature CA (p24) indicate the inhibitory activity of the compounds.
-
Conclusion
The development of this compound represents a significant advancement in the field of HIV-1 maturation inhibitors. Its superior potency and, crucially, its ability to overcome the resistance conferred by common Gag polymorphisms that limit the efficacy of Bevirimat, position it as a promising candidate for further clinical development. The experimental data clearly highlight the advantages of this second-generation inhibitor, offering a potential new tool in the arsenal of antiretroviral therapies. Continued research and clinical evaluation are essential to fully realize the therapeutic potential of this compound in the management of HIV-1 infection.
References
Navigating HIV-1 Resistance: A Comparative Guide to the Cross-Resistance Profile of GSK2838232
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant HIV-1 strains poses a significant challenge to effective long-term antiretroviral therapy (ART). As the virus evolves, mutations can confer resistance to entire classes of drugs, limiting treatment options for patients. This guide provides a comprehensive comparison of the investigational, second-generation maturation inhibitor, GSK2838232, focusing on its cross-resistance profile with other major antiretroviral drug classes.
Executive Summary
This compound is a potent, orally bioavailable maturation inhibitor that targets the final step of HIV-1 Gag polyprotein processing. This unique mechanism of action, distinct from all other approved antiretroviral classes, suggests a lack of cross-resistance with existing drugs. This guide will delve into the available preclinical data, detail the experimental methodologies used to assess its activity, and visualize its mechanism of action and the workflows to test for resistance.
Mechanism of Action: A Novel Target in the HIV-1 Lifecycle
This compound exerts its antiviral effect by inhibiting the cleavage of the HIV-1 Gag polyprotein at the junction of the capsid (CA) and spacer peptide 1 (SP1).[1][2] This cleavage, mediated by the viral protease, is a critical step in the morphological rearrangement of the virion from an immature, non-infectious particle to a mature, infectious virus. By blocking this step, this compound leads to the production of aberrant, non-infectious virions.[1][2]
dot
Caption: HIV-1 Gag Processing and Site of this compound Inhibition.
Cross-Resistance Profile
A key advantage of antiretrovirals with novel mechanisms of action is the potential for activity against viral strains that are resistant to existing drug classes. Due to its unique target within the Gag polyprotein, it is anticipated that this compound will not exhibit cross-resistance with the major classes of antiretrovirals currently in clinical use. These classes, which target different stages of the HIV-1 lifecycle, include:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
-
Protease Inhibitors (PIs)
-
Integrase Strand Transfer Inhibitors (INSTIs)
While direct, peer-reviewed comparative data on the activity of this compound against panels of multi-drug resistant HIV-1 clinical isolates is limited in the public domain, its mechanism of action strongly supports a lack of cross-resistance. Resistance to this compound has been mapped to mutations in the Gag polyprotein, specifically in the CA-SP1 region, which are not selected for by other antiretroviral classes.[3]
Activity Against Maturation Inhibitor-Resistant Strains
This compound has demonstrated potent activity against HIV-1 strains that are resistant to the first-generation maturation inhibitor, bevirimat. This improved profile is a significant advancement for this class of drugs.[2]
Intrinsic Resistance of HIV-2 and SIV
It is important to note that this compound is not active against HIV-2 or Simian Immunodeficiency Virus (SIV).[2][4][5] Studies have shown that these viruses have natural polymorphisms in the CA-SP1 region of Gag that confer intrinsic resistance to the drug.[2][4][5]
Quantitative Antiviral Activity
The following table summarizes the in vitro antiviral activity of this compound against various HIV-1 isolates.
| Virus Isolate | Assay Type | Cell Line | IC50 (nM) | Reference |
| HIV-1 Group M, Subtype A | Spreading (multi-cycle) | CEMss | 0.25 - 0.92 | [2][4][5] |
| HIV-1 Group M, Subtype B | Spreading (multi-cycle) | CEMss | 0.25 - 0.92 | [2][4][5] |
| HIV-1 Group M, Subtype C | Spreading (multi-cycle) | CEMss | 0.25 - 0.92 | [2][4][5] |
| HIV-1 Group M, Subtype D | Spreading (multi-cycle) | CEMss | 0.25 - 0.92 | [2][4][5] |
| HIV-1 Group M, Subtype F | Spreading (multi-cycle) | CEMss | 0.25 - 0.92 | [2][4][5] |
| HIV-1 Group O | Spreading (multi-cycle) | CEMss | 0.25 - 0.92 | [2][4][5] |
| HIV-1 (various strains) | Single-cycle | 293T/17 -> MAGIC-5A | 1.5 - 2.8 | [2][4][5] |
| HIV-2 (various strains) | Spreading & Single-cycle | CEMss & 293T/17 | Highly Resistant | [2][4][5] |
| SIV (various strains) | Spreading & Single-cycle | CEMss & 293T/17 | Highly Resistant | [2][4][5] |
Experimental Protocols
Phenotypic Susceptibility Assay (Recombinant Virus Assay)
Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug. The following is a generalized protocol for a recombinant virus phenotypic assay, often used to assess the susceptibility of clinical HIV-1 isolates.
dot
Caption: Generalized Workflow for a Phenotypic Susceptibility Assay.
Detailed Methodologies:
-
Viral RNA Extraction and Amplification:
-
Viral RNA is extracted from patient plasma using a commercial kit.
-
The region of the gag gene encoding the CA-SP1 junction is amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
-
Generation of Recombinant Virus:
-
The amplified patient-derived gag fragment is co-transfected into a suitable cell line (e.g., 293T cells) along with a proviral DNA vector that is deleted in the corresponding gag region and contains a reporter gene such as luciferase.
-
Homologous recombination results in the production of infectious recombinant virus particles carrying the patient's gag sequence.
-
-
Drug Susceptibility Testing:
-
A permissive cell line (e.g., MT-2 cells or TZM-bl cells) is seeded in 96-well plates.
-
The cells are infected with the recombinant virus in the presence of serial dilutions of this compound.
-
After a defined incubation period (typically 2-3 days), the cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured.
-
-
Data Analysis:
-
The drug concentration that inhibits viral replication by 50% (IC50) is calculated by plotting the reporter gene activity against the drug concentration.
-
The IC50 value of the patient-derived virus is compared to that of a wild-type reference virus to determine the fold-change in susceptibility.
-
Conclusion
This compound represents a promising new class of antiretroviral drugs with a novel mechanism of action that is expected to be effective against HIV-1 strains resistant to currently available therapies. Its activity against bevirimat-resistant strains further underscores its potential. While direct comparative data against multi-drug resistant clinical isolates are needed to fully define its cross-resistance profile, its unique target in the HIV-1 lifecycle provides a strong rationale for its development as a new tool in the management of HIV-1 infection. Further clinical studies will be crucial to fully elucidate its resistance profile and clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Maturation inhibitor GSK’232 reduces viral load by –1.5 log at day 10 | HIV i-Base [i-base.info]
- 4. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound | PLOS One [journals.plos.org]
- 5. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Validating Wip1 Phosphatase Target Engagement in Cell-Based Assays: A Comparison Guide for GSK2830371
A Note on Compound Specificity: Initial research indicates a potential confusion between GSK2838232, an HIV-1 maturation inhibitor, and GSK2830371 , a well-characterized, potent, and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1). This guide will focus on GSK2830371 and its target validation in cell-based assays, as it aligns with the implied therapeutic target of Wip1 phosphatase.
Wip1 phosphatase (also known as PPM1D) is a critical negative regulator of the DNA damage response (DDR) pathway. It functions by dephosphorylating key signaling proteins, including p53, ATM, Chk2, and γH2AX, effectively terminating the DDR signal and allowing cells to resume proliferation. In several cancers, particularly those with wild-type p53, the PPM1D gene is amplified, leading to Wip1 overexpression. This suppresses the p53 tumor suppressor pathway, making Wip1 an attractive therapeutic target. Validating that a compound like GSK2830371 engages and inhibits Wip1 within a cellular context is crucial for its development as a therapeutic agent.
This guide compares GSK2830371 with other known Wip1 inhibitors and details key cell-based assays to confirm target engagement.
Comparison of Wip1 Phosphatase Inhibitors
The following table summarizes the biochemical potency of GSK2830371 and alternative small molecule inhibitors of Wip1 phosphatase. GSK2830371 stands out for its high potency and selectivity.
| Compound | Type | Mechanism of Action | In Vitro IC₅₀ | Key Cellular Effects |
| GSK2830371 | Small Molecule | Allosteric, selective Wip1 inhibitor. | 6-13 nM[1] | Increases phosphorylation of p53, Chk2, ATM; selectively inhibits growth of PPM1D-amplified cells.[2] |
| CCT007093 | Small Molecule | Wip1 inhibitor. | 8.4 µM[3] | Reduces viability in some tumor cell lines; specificity in cells has been questioned.[4][5] |
| SPI-001 | Small Molecule | Non-competitive Wip1 inhibitor. | 110 nM[5] | Suppresses proliferation in cells overexpressing Wip1; enhances doxorubicin effect.[5] |
| SL-176 | Small Molecule | Analog of SPI-001. | 86.9 nM[5] | Suppresses proliferation in cells overexpressing Wip1.[6] |
Cell-Based Assays for Validating Wip1 Target Engagement
Confirming that GSK2830371 engages Wip1 in cells involves measuring the direct downstream consequences of its inhibition. The primary methods include monitoring the phosphorylation status of Wip1 substrates and assessing the functional output of reactivating the DDR and p53 pathways.
Immunoblotting for Phosphorylation of Wip1 Substrates
The most direct method to confirm Wip1 inhibition in cells is to measure the increase in phosphorylation of its known substrates. Upon treatment with GSK2830371, active Wip1 is inhibited, leading to a sustained phosphorylated state of proteins like p53, ATM, and Chk2.
Key Readouts:
-
Increased phospho-p53 (Ser15)[2]
-
Increased phospho-ATM (Ser1981)[2]
-
Increased phospho-Chk2 (T68)[2]
-
Increased phospho-H2AX (γH2AX, Ser139)
p53 Pathway Activation Assays
Inhibition of Wip1 removes a key negative regulator of p53, leading to the activation of p53-mediated gene transcription. This can be measured by quantifying the expression of p53 target genes, such as CDKN1A, which encodes the cell cycle inhibitor p21.
Key Readouts:
Cellular Proliferation and Viability Assays
Cancer cells with PPM1D gene amplification are often dependent on high levels of Wip1 activity to suppress p53-mediated cell cycle arrest. Inhibition of Wip1 with GSK2830371 should therefore selectively reduce the proliferation and viability of these cells.
Key Readouts:
-
Dose-dependent growth inhibition in PPM1D-amplified cell lines (e.g., MCF7) compared to cells with normal Wip1 levels.[4]
-
Potentiation of cell death when combined with DNA-damaging agents (e.g., doxorubicin) or MDM2 inhibitors (e.g., nutlin-3).[4]
Experimental Protocols
Protocol 1: Immunoblotting for p-p53 (Ser15)
This protocol describes how to detect increased p53 phosphorylation at Serine 15 in a PPM1D-amplified cell line (e.g., MCF7) following treatment with GSK2830371.
-
Cell Culture and Treatment:
-
Plate MCF7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of GSK2830371 (e.g., 0, 0.1, 0.5, 2.5 µM) for 4-8 hours. A positive control, such as treatment with a DNA-damaging agent (e.g., 10 µM etoposide), can also be included.[8]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blot:
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against Phospho-p53 (Ser15) (e.g., Cell Signaling Technology #9284) at a 1:1000 dilution.[9]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
To confirm equal loading, strip the membrane and re-probe for total p53 or a loading control like GAPDH.[8]
-
Protocol 2: qRT-PCR for p21 (CDKN1A) Expression
This protocol quantifies the change in mRNA expression of the p53 target gene CDKN1A after Wip1 inhibition.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF7) and treat with GSK2830371 as described in Protocol 1 for 6-24 hours.
-
-
RNA Extraction:
-
Wash cells with PBS and lyse directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit like TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and forward/reverse primers for CDKN1A and a housekeeping gene (e.g., GAPDH or ACTB).
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of CDKN1A using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the untreated control. An increase in CDKN1A mRNA indicates activation of the p53 pathway.
-
Visualizing Pathways and Workflows
Wip1 Signaling Pathway
The following diagram illustrates the central role of Wip1 phosphatase in the DNA damage response pathway and how its inhibition by GSK2830371 leads to the activation of p53.
Caption: Wip1 phosphatase negatively regulates the DNA damage response.
Experimental Workflow: Immunoblotting
This diagram outlines the key steps for validating Wip1 target engagement using immunoblotting.
Caption: Workflow for detecting Wip1 inhibition via immunoblotting.
Logical Relationship: Potentiation of MDM2 Inhibitors
GSK2830371 can potentiate the effects of other drugs, like MDM2 inhibitors. This diagram shows the synergistic logic.
Caption: Synergistic activation of p53 by dual Wip1 and MDM2 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CCT007093 | PP2Cδ/PPM1D/Wip1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WIP1 phosphatase as pharmacological target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel inhibitors targeting PPM1D phosphatase potently suppress cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-P53 (Ser15) antibody (28961-1-AP) | Proteintech [ptglab.com]
- 9. Phospho-p53 (Ser15) Antibody | Cell Signaling Technology [cellsignal.com]
Head-to-head comparison of GSK2838232 and BMS-955176 in vitro
A Detailed Analysis of Two Second-Generation HIV-1 Maturation Inhibitors
This guide provides a comprehensive in vitro comparison of two second-generation HIV-1 maturation inhibitors, GSK2838232 and BMS-955176 (also known as GSK3532795). Both compounds target the final step of HIV-1 Gag polyprotein processing, a critical stage in the viral life cycle, representing a novel mechanism of action distinct from other antiretroviral drug classes. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their antiviral potency, activity spectrum, and safety profiles based on available preclinical data.
Mechanism of Action: Targeting HIV-1 Maturation
This compound and BMS-955176 share a common mechanism of action. They specifically inhibit the cleavage of the HIV-1 Gag precursor protein at the junction between the capsid (CA) and the spacer peptide 1 (SP1).[1][2][3] This final proteolytic step is essential for the morphological rearrangement of the virion into a mature, infectious particle.[4] By blocking this cleavage, these inhibitors induce the formation of immature, non-infectious virions, thus halting the viral replication cycle.[1][2][3]
Quantitative Data Presentation
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and BMS-955176. It is important to note that the data are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Antiviral Activity of this compound against HIV-1
| HIV-1 Strain/Isolate Panel | Assay Type | Cell Line | Potency Metric (IC50, nM) | Reference |
| Group M Subtypes A, B, D, F & Group O | Spreading (multi-cycle) | CEMss | 0.25 - 0.79 | [1] |
| Q23-17, NL4-3, MJ4, 94UG114.1.6 | Single-cycle | 293T/17 and MAGIC-5A | 1.5 - 2.8 | [1] |
Table 2: In Vitro Antiviral Activity of BMS-955176 (GSK3532795) against HIV-1
| HIV-1 Strain/Isolate Panel | Assay Type | Cell Line | Potency Metric (EC50, nM) | Reference |
| Library of gag/pr recombinant viruses (n=87) | Not Specified | Not Specified | 3.9 ± 3.4 | [2][5][6] |
| Subtype B clinical isolates | Not Specified | PBMCs | 21 (median) | [5][6] |
| Laboratory Strains (CXCR4 & CCR5 tropic) | Not Specified | MT-2 & PM1 | 0.7 - 11 | [5] |
| Viruses with Gag Polymorphisms | Not Specified | Not Specified | <15 | [7] |
Table 3: In Vitro Cytotoxicity and Selectivity Index
| Compound | Cell Line | CC50 (µM) | Potency (IC50/EC50, nM) | Selectivity Index (SI = CC50/Potency) | Reference |
| This compound | 293T/17 and MAGIC-5A | >20 | ~0.25 - 2.8 | >7,143 - >80,000 | [1] |
| BMS-955176 | MT-2 | 9.2 ± 4 | ~1.9 (Wild-Type) | ~4,842 | [2][3] |
Experimental Protocols
The in vitro activity of this compound and BMS-955176 was evaluated using various cell-based assays. The general workflow and specific protocols are outlined below.
Antiviral Activity Assays
Objective: To determine the concentration of the compound that inhibits 50% of viral replication (IC50 or EC50).
-
Cell Lines:
-
CEMss cells: Used for spreading (multi-cycle) infections.[1]
-
293T/17 and MAGIC-5A cells: Utilized in single-cycle infectivity assays.[1]
-
MT-2 and PM1 cells: Employed for evaluating activity against various laboratory strains of HIV-1.[5]
-
Peripheral Blood Mononuclear Cells (PBMCs): Used to assess activity against clinical isolates.[5][6]
-
-
Assay Formats:
-
Spreading (Multi-cycle) Assay:
-
Cells are seeded in microplates.
-
Serial dilutions of the test compounds are added.
-
Cells are infected with a low multiplicity of infection (MOI) of HIV-1.
-
Cultures are incubated for several days to allow for multiple rounds of viral replication.
-
Viral replication is quantified by measuring an endpoint such as reverse transcriptase (RT) activity or the expression of a reporter gene (e.g., luciferase).[1]
-
-
Single-cycle Assay:
-
Producer cells (e.g., 293T/17) are treated with the compounds and transfected with viral DNA to produce virions in the presence of the inhibitor.
-
The supernatant containing these virions is then used to infect target cells (e.g., MAGIC-5A).
-
Infectivity is measured after a single round of replication, typically by quantifying a reporter gene product.[1]
-
-
Cytotoxicity Assays
Objective: To determine the concentration of the compound that reduces the viability of host cells by 50% (CC50).
-
Method:
-
A common method is the MTT or CellTiter-Glo assay.
-
Uninfected cells are seeded in microplates and exposed to serial dilutions of the test compounds.
-
After an incubation period equivalent to that of the antiviral assay, a reagent (MTT or CellTiter-Glo) is added.
-
The reagent is converted into a detectable product by metabolically active cells.
-
The signal is measured, and the CC50 is calculated by plotting cell viability against the compound concentration.[1]
-
Conclusion
Both this compound and BMS-955176 are potent second-generation HIV-1 maturation inhibitors with activity in the low nanomolar range against a broad spectrum of HIV-1 strains, including those with polymorphisms that confer resistance to the first-generation inhibitor, bevirimat. While a direct comparative study is not available, the existing in vitro data suggest that both compounds have promising profiles. This compound has demonstrated potent activity with IC50 values ranging from 0.25 to 2.8 nM against various HIV-1 subtypes.[1] Similarly, BMS-955176 shows strong potency with EC50 values in the low single-digit nanomolar range against a wide array of viral isolates.[2][5][6] Both compounds exhibit a high selectivity index, indicating a wide therapeutic window. Further studies with direct head-to-head comparisons under identical conditions would be beneficial for a more definitive assessment of their relative in vitro performance.
References
- 1. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of BMS-955176, a Second Generation HIV-1 Maturation Inhibitor with Broad Spectrum Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of BMS-955176, a Second-Generation HIV-1 Maturation Inhibitor with Improved Potency, Antiviral Spectrum, and Gag Polymorphic Coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of BMS-955176, a Second-Generation HIV-1 Maturation Inhibitor with Improved Potency, Antiviral Spectrum, and Gag Polymorphic Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Second Generation Inhibitors of HIV-1 Maturation - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Determinants of GSK2838232 Resistance in the Gag-Pol Gene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the HIV-1 maturation inhibitor GSK2838232 with other relevant compounds, focusing on the genetic determinants of resistance located in the Gag-Pol gene. The information presented herein is supported by experimental data to aid in research and development efforts targeting HIV-1 maturation.
Introduction to this compound and HIV-1 Maturation Inhibition
This compound is a second-generation HIV-1 maturation inhibitor that targets a critical step in the viral lifecycle: the proteolytic cleavage of the Gag polyprotein.[1] Specifically, it inhibits the final cleavage event between the capsid (CA) and spacer peptide 1 (SP1), which is essential for the formation of a mature and infectious viral core.[1] Unlike first-generation maturation inhibitors such as bevirimat, this compound was designed to have activity against HIV-1 isolates with baseline polymorphisms that confer resistance to bevirimat.[2] However, as with other antiretroviral agents, the emergence of drug resistance mutations in the viral genome can limit its efficacy. Understanding the genetic basis of this resistance is crucial for the development of next-generation inhibitors and for optimizing treatment strategies.
Comparative Antiviral Activity and Resistance Profiles
The following tables summarize the in vitro antiviral activity of this compound in comparison to other maturation inhibitors against wild-type HIV-1 and strains harboring specific resistance mutations in the Gag-Pol gene.
Table 1: Comparative IC50 Values of Maturation Inhibitors against Wild-Type and Bevirimat-Resistant HIV-1
| Compound | HIV-1 Strain | IC50 (nM) | Reference |
| This compound | NL4-3 (Wild-Type) | 0.81 | [2] |
| NL4-3 (V370A Mutant) | 0.71 | [2] | |
| Bevirimat | NL4-3 (Wild-Type) | 263 | [2] |
| NL4-3 (V370A Mutant) | 5200 | [2] | |
| GSK3640254 | Laboratory Strains (Mean) | 0.8 | [3] |
| Clinical Isolates (Mean) | 9 | [3][4] |
Table 2: Fold Change in Resistance to this compound Conferred by Gag-Pol Mutations
| Mutation | Fold Change in IC50 | Reference |
| A364V | >9.3 | [4][5] |
| V362I | ~4 (vs. GSK'795) | [3] |
| V370A | No significant change | [2] |
Key Genetic Determinants of Resistance
Resistance to this compound and other maturation inhibitors is primarily associated with mutations in the Gag polyprotein , specifically within the capsid (CA) C-terminal domain and the spacer peptide 1 (SP1) . These regions are critical for the proper assembly and maturation of the viral particle.
The most well-characterized mutations conferring resistance to second-generation maturation inhibitors include:
-
A364V: This mutation in the CA-SP1 cleavage region has been selected for under pressure from maturation inhibitors both in cell culture and in clinical studies.[4][5] It is believed to confer resistance by increasing the rate of p25 (CA-SP1) cleavage, thereby overcoming the inhibitory effect of the drug.[4][5]
-
V362I: This mutation has been observed to reduce susceptibility to earlier generation maturation inhibitors.[3]
-
V370A: While a key resistance mutation for bevirimat, this compound retains potent activity against viruses with this substitution.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antiviral efficacy and resistance. Below are protocols for key experiments cited in this guide.
In Vitro Selection of Resistant HIV-1 Variants
This protocol describes a general method for selecting drug-resistant HIV-1 variants by serial passage in cell culture.
-
Cell Culture and Virus Propagation: Jurkat T cells are transfected with a wild-type HIV-1 molecular clone (e.g., pNL4-3). Virus replication is monitored by measuring reverse transcriptase (RT) activity in the culture supernatant.[6]
-
Drug Selection: The transfected cells are cultured in the presence of a starting concentration of the maturation inhibitor (e.g., 50 ng/ml of bevirimat).[6]
-
Serial Passage: On the day of peak RT activity, cell-free virus supernatant is harvested. This supernatant is then used to infect fresh Jurkat T cells, and the culture is maintained in the presence of the inhibitor.
-
Dose Escalation: With each subsequent passage, the concentration of the maturation inhibitor can be gradually increased to select for higher levels of resistance.
-
Genotypic and Phenotypic Analysis: At various passages, viral RNA is extracted from the supernatant or cellular DNA is extracted from infected cells. The Gag-Pol region is then sequenced to identify emerging mutations. The phenotypic resistance of the selected virus variants is confirmed using infectivity assays.
Single-Cycle HIV-1 Infectivity Assay (TZM-bl Reporter Cell Line)
This assay is used to determine the 50% inhibitory concentration (IC50) of an antiviral compound.
-
Cell Preparation: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene, are seeded in 96-well plates.[7][8][9][10][11]
-
Compound Dilution: The maturation inhibitor is serially diluted to a range of concentrations.
-
Infection: A known amount of infectious HIV-1 (e.g., pseudotyped virus) is pre-incubated with the diluted compound before being added to the TZM-bl cells. DEAE-Dextran is often included to enhance infectivity.[7][9][10][11]
-
Incubation: The plates are incubated for 48 hours to allow for a single round of viral entry and Tat-mediated luciferase expression.[7][8][11]
-
Luciferase Measurement: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral infection, is measured using a luminometer.[7][8][9][11]
-
Data Analysis: The IC50 value is calculated as the drug concentration that reduces luciferase activity by 50% compared to the virus control (no drug).
Visualizing the Landscape of Maturation Inhibition and Resistance
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for identifying resistance mutations.
Caption: HIV-1 maturation pathway and the inhibitory action of this compound.
Caption: Experimental workflow for selecting and characterizing this compound-resistant HIV-1.
References
- 1. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. pubcompare.ai [pubcompare.ai]
- 9. hiv.lanl.gov [hiv.lanl.gov]
- 10. hiv.lanl.gov [hiv.lanl.gov]
- 11. researchgate.net [researchgate.net]
In Vitro Validation of GSK2838232's Efficacy Against Multidrug-Resistant HIV-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of GSK2838232, a second-generation HIV-1 maturation inhibitor, against multidrug-resistant (MDR) HIV-1 strains. Its performance is benchmarked against other maturation inhibitors, including the first-generation compound bevirimat and other second-generation inhibitors like BMS-955176 and GSK3640254. This analysis is supported by experimental data from various in vitro studies, with detailed methodologies provided for key assays.
Executive Summary
This compound demonstrates potent in vitro activity against a broad range of HIV-1 isolates, including those resistant to the first-generation maturation inhibitor, bevirimat. As a second-generation maturation inhibitor, this compound targets the final step of Gag polyprotein processing, specifically the cleavage of the capsid-spacer peptide 1 (CA-SP1) junction. This mechanism of action is distinct from other classes of antiretroviral drugs, making it a promising candidate for treatment-experienced patients with MDR-HIV-1. Comparative data, while often from separate studies, suggest that this compound and other second-generation maturation inhibitors offer a significant improvement over bevirimat in terms of potency and breadth of activity against resistant strains.
Comparative In Vitro Activity of HIV-1 Maturation Inhibitors
The following tables summarize the in vitro activity (IC50/EC50) of this compound and comparator maturation inhibitors against wild-type and resistant HIV-1 strains. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in a single study with a comprehensive panel of MDR strains are limited. Assay conditions, such as the cell line and viral isolate used, can influence the results.
Table 1: In Vitro Activity of Maturation Inhibitors Against Wild-Type and Bevirimat-Resistant HIV-1 Strains
| Compound | Virus Strain | IC50/EC50 (nM) | Fold Change vs. Wild-Type | Cell Line | Reference |
| This compound | HIV-1 NL4-3 (Wild-Type) | 0.25 - 0.92 | - | CEMss | [1] |
| HIV-1 NL4-3 (Wild-Type) | 1.5 - 2.8 | - | Single-cycle assay | [1] | |
| Bevirimat-Resistant (V370A) | Shows full activity | - | MT-4 | [1] | |
| Bevirimat | HIV-1 (Wild-Type) | ~10 | - | In vitro assays | |
| Bevirimat-Resistant (V370A) | >1000 | >100 | In vitro assays | ||
| BMS-955176 | HIV-1 (Wild-Type) | 3.9 ± 3.4 | - | Gag/pr recombinant viruses | |
| Bevirimat-Resistant Polymorphisms | Potent activity maintained | - | Gag/pr recombinant viruses | ||
| GSK3640254 | HIV-1 Clinical Isolates | 9 (mean) | - | In vitro assays | |
| Bevirimat-Resistant Polymorphisms | Potent activity | - | Chimeric viruses |
Note: IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) are measures of drug potency. A lower value indicates higher potency. Fold change represents the change in IC50/EC50 for a resistant strain compared to a wild-type strain.
Mechanism of Action: HIV-1 Maturation Inhibition
HIV-1 maturation is the final step in the viral replication cycle, where newly assembled viral particles undergo structural changes to become infectious. This process is primarily driven by the viral protease, which cleaves the Gag and Gag-Pol polyproteins at specific sites. Maturation inhibitors, including this compound, specifically interfere with the cleavage at the junction of the capsid (CA) and spacer peptide 1 (SP1). By blocking this critical step, these inhibitors prevent the formation of the mature viral core, resulting in the release of non-infectious virions.
Caption: HIV-1 Maturation Pathway and the Site of Action of this compound.
Experimental Protocols
The in vitro validation of this compound's activity relies on standardized cell-based assays. Below are the detailed methodologies for two commonly used assays.
Single-Cycle HIV-1 Infection Assay (TZM-bl Cell Line)
This assay measures the ability of a drug to inhibit a single round of HIV-1 infection.
1. Cell Culture and Reagents:
-
Cell Line: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase reporter genes).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
HIV-1 Stocks: Pseudotyped or replication-competent HIV-1 isolates.
-
Drug Solutions: this compound and comparator compounds are serially diluted to the desired concentrations.
2. Assay Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Pre-incubate HIV-1 virus stock with serial dilutions of the test compounds for 1 hour at 37°C.
-
Remove the culture medium from the TZM-bl cells and add the virus-drug mixture to the wells.
-
Incubate for 48 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the 50% inhibitory concentration (IC50) by non-linear regression analysis of the dose-response curve.
Multi-Cycle HIV-1 Drug Susceptibility Assay (PBMC)
This assay assesses the drug's ability to inhibit multiple rounds of viral replication in primary human cells, providing a more physiologically relevant model.
1. Cell Culture and Reagents:
-
Cells: Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2).
-
Culture Medium: RPMI 1640 medium supplemented with 10% FBS, IL-2 (20 U/mL), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
HIV-1 Stocks: Clinical or laboratory-adapted HIV-1 isolates.
-
Drug Solutions: Serial dilutions of the test compounds.
2. Assay Procedure:
-
Infect PHA-stimulated PBMCs with a known amount of HIV-1 for 2-4 hours at 37°C.
-
Wash the cells to remove the initial viral inoculum.
-
Resuspend the infected cells in culture medium containing serial dilutions of the test compounds in a 96-well plate.
-
Incubate the plates for 7 days at 37°C.
-
On day 7, collect the culture supernatants.
-
Measure the amount of viral replication by quantifying the p24 antigen concentration in the supernatants using an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the IC50 value from the dose-response curve.
Caption: General Workflow for In Vitro Validation of Anti-HIV-1 Drug Activity.
Conclusion
This compound is a potent second-generation HIV-1 maturation inhibitor with significant in vitro activity against a range of HIV-1 isolates, including those resistant to the first-generation inhibitor bevirimat. Its unique mechanism of action provides a valuable new therapeutic option for individuals with multidrug-resistant HIV-1. The experimental data, while not from a single comprehensive comparative study, consistently support the improved profile of this compound and other second-generation maturation inhibitors. Further head-to-head clinical studies are warranted to fully elucidate the comparative efficacy and resistance profiles of these promising compounds in a clinical setting.
References
Comparative analysis of the effect of GSK2838232 on different HIV-1 clades
Publication for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antiviral activity of GSK2838232, a second-generation HIV-1 maturation inhibitor, against various HIV-1 clades. Experimental data, detailed protocols, and mechanistic diagrams are presented to offer an objective overview for research and development purposes.
Introduction and Mechanism of Action
This compound (GSK232) is a novel maturation inhibitor that represents a significant advancement over first-generation compounds like bevirimat.[1][2] It targets the final, critical step in the HIV-1 lifecycle: the maturation of newly budded virions.[2] This process is dependent on the HIV-1 protease, which cleaves the Gag polyprotein (Pr55Gag) at several sites to form the structural proteins of the mature virus.[3][4]
This compound specifically blocks the proteolytic cleavage of the Gag precursor at the junction between the capsid (CA) and spacer peptide 1 (SP1).[2][5] By inhibiting the separation of CA from SP1, the drug prevents the structural rearrangement and condensation of the viral core.[2][6] This results in the release of immature, non-infectious virions, effectively halting the spread of the infection.[2][7]
Compared to the first-generation inhibitor bevirimat, which showed diminished activity against HIV-1 isolates with natural polymorphisms in the Gag SP1 region, this compound demonstrates a broader and more potent activity profile against a wide range of HIV-1 variants.[1][7]
References
- 1. | BioWorld [bioworld.com]
- 2. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE CAPSID-SPACER PEPTIDE 1 GAG PROCESSING INTERMEDIATE IS A DOMINANT-NEGATIVE INHIBITOR OF HIV-1 MATURATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. croiconference.org [croiconference.org]
Lack of GSK2838232 Activity Against SIV Confirmed in Cell Culture Studies
For Immediate Release
SEATTLE, WA – Experimental data from in-vitro studies demonstrate that the HIV-1 maturation inhibitor, GSK2838232 (also known as GSK232), is not effective against Simian Immunodeficiency Virus (SIV) in cell culture.[1][2] This finding highlights a significant difference in the susceptibility of HIV-1 versus SIV to this particular antiviral compound and has important implications for its use in preclinical research models.
This compound is a novel maturation inhibitor that targets the final step of HIV-1 Gag polyprotein processing, specifically the cleavage at the junction of the capsid (CA) and spacer peptide 1 (SP1).[1][2][3] This inhibition prevents the formation of mature, infectious virions.[1][2][3] While highly potent against a range of HIV-1 isolates, studies have consistently shown a lack of meaningful activity against SIV strains.[1][2]
Comparative Antiviral Activity
In a key study, the antiviral activity of this compound was assessed against a panel of HIV-1, HIV-2, and SIV isolates in both spreading (multi-cycle) and single-cycle infection assays. The results, summarized in the table below, clearly illustrate the differential susceptibility.
| Virus Isolate | Virus Type | Assay Type | IC50 (nM) |
| HIV-1 (Group M, Subtypes A, B, C, D, F) | HIV-1 | Spreading Infection | 0.25–0.92 |
| HIV-1 (Group O) | HIV-1 | Spreading Infection | 0.25–0.92 |
| HIV-1 (Various Strains) | HIV-1 | Single-Cycle Infection | 1.5–2.8 |
| SIVmac239 | SIV | Spreading Infection | > 40 |
| SIVmac251 | SIV | Spreading Infection | > 40 |
| SIVagm.sab-2 | SIV | Spreading Infection | > 40 |
| SIVmac239 | SIV | Single-Cycle Infection | > 100 |
| SIVmac251 | SIV | Single-Cycle Infection | > 100 |
Data compiled from Smith RA, et al. (2023) PLOS One.[1]
As shown, this compound demonstrated potent activity against all tested HIV-1 isolates, with IC50 values in the low nanomolar range. In stark contrast, the IC50 values for the SIV isolates were significantly higher, indicating a high level of intrinsic resistance to the compound.[1][2]
Molecular Basis of SIV Resistance
The resistance of SIV to this compound has been mapped to the CA/SP1 region of the Gag polyprotein.[1][2] This is the direct target of the maturation inhibitor. It is hypothesized that sequence differences in this region between HIV-1 and SIV are responsible for the observed disparity in susceptibility.[4] Further structural and biochemical investigations are needed to fully elucidate the precise molecular interactions, or lack thereof, between this compound and the SIV Gag protein.[2][4]
Experimental Protocols
The confirmation of this compound's inactivity against SIV was established through rigorous cell culture-based drug susceptibility assays. Two primary methodologies were employed:
1. Spreading (Multi-cycle) Infection Assay: This assay measures the ability of the virus to replicate and spread through a cell culture over several cycles of infection in the presence of the antiviral compound.
-
Cells: An immortalized human T cell line (CEMss) was used.
-
Procedure:
-
CEMss cells were seeded in microtiter plates.
-
Varying concentrations of this compound were added to the cells.
-
The cells were then infected with the respective HIV-1 or SIV isolates.
-
The cultures were incubated for six days to allow for multiple rounds of viral replication.
-
At the end of the incubation period, the amount of infectious virus produced was quantified by transferring culture samples to MAGIC-5A indicator cells.
-
2. Single-Cycle Infection Assay: This assay assesses the effect of the drug on a single round of viral replication, specifically during the production of new virus particles.
-
Cells: 293T/17 cells were used for virus production, and MAGIC-5A indicator cells were used for quantification.
-
Procedure:
-
293T/17 cells were treated with a range of this compound concentrations.
-
These treated cells were then transfected with plasmids containing the full-length genomes of HIV-1 or SIV.
-
The supernatant from these cultures, containing newly produced virions, was collected.
-
The infectious titer of the virus in the supernatant was determined by plating it onto MAGIC-5A indicator cells.
-
Caption: Workflow for assessing antiviral activity.
Signaling Pathway of Maturation Inhibition
The mechanism of action for maturation inhibitors like this compound targets a critical step in the viral lifecycle after the virus has budded from the host cell.
Caption: HIV-1 maturation inhibition pathway.
The presented data conclusively show that this compound lacks inhibitory activity against SIV in the tested cell culture systems. This intrinsic resistance is attributed to differences in the CA/SP1 region of the Gag protein. These findings are crucial for researchers using SIV models to study HIV and underscore the need for careful consideration of species-specific differences when evaluating potential antiretroviral therapies.
References
- 1. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound | PLOS One [journals.plos.org]
- 2. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. croiconference.org [croiconference.org]
Safety Operating Guide
Personal protective equipment for handling GSK2838232
FOR IMMEDIATE USE BY RESEARCH PERSONNEL
This document provides critical safety and logistical information for the handling and disposal of GSK2838232, an investigational HIV-1 maturation inhibitor. All personnel must adhere to these procedures to ensure a safe laboratory environment and minimize exposure risk.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, as an investigational compound, it should be handled as a potentially hazardous substance. HIV maturation inhibitors are a class of antiretroviral drugs that target the Gag polyprotein, preventing the final cleavage step required for viral maturation.[1] The toxicological properties of this compound have not been fully elucidated. Therefore, strict adherence to universal precautions for handling potent compounds is mandatory.
Personal Protective Equipment (PPE)
The following PPE is required for all procedures involving this compound. All PPE should be donned before entering the designated handling area and doffed in a manner that prevents contamination.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Provides a barrier against skin contact and allows for safe removal of the outer glove in case of a spill. |
| Lab Coat | Disposable, fluid-resistant, with knit cuffs | Protects clothing and skin from contamination. Knit cuffs provide a snug fit around the inner gloves. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powdered form of the compound or when there is a risk of aerosol generation. |
Engineering Controls
Proper engineering controls are the primary line of defense in minimizing exposure to this compound.
| Control Measure | Specification | Rationale |
| Fume Hood | Certified chemical fume hood | All handling of powdered this compound and preparation of solutions must be performed in a functioning and certified chemical fume hood to contain aerosols and vapors. |
| Designated Area | Clearly marked and restricted access | Limits potential contamination to a defined space and prevents unauthorized personnel from entering. |
Safe Handling Procedures
Adherence to the following step-by-step procedures is crucial for minimizing the risk of exposure during the handling of this compound.
4.1. Preparation and Weighing of Powdered Compound:
-
Don appropriate PPE as specified in the table above.
-
Perform all work in a certified chemical fume hood.
-
Use a dedicated set of utensils (spatulas, weigh boats) for handling the compound.
-
Handle the powder gently to avoid creating dust.
-
Clean all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) after handling.
-
Dispose of all contaminated disposable materials as hazardous waste.
4.2. Solution Preparation:
-
Follow all steps for handling the powdered compound.
-
Add solvent to the vial containing the powdered compound slowly to avoid splashing.
-
Ensure the vial is securely capped before vortexing or sonicating.
-
Clearly label all solutions with the compound name, concentration, date, and hazard warning.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.
| Spill Scenario | Action |
| Small Spill (in fume hood) | 1. Absorb the spill with absorbent pads. 2. Wipe the area with an appropriate solvent. 3. Dispose of all contaminated materials as hazardous waste. |
| Large Spill (outside fume hood) | 1. Evacuate the immediate area. 2. Alert laboratory personnel and the safety officer. 3. Restrict access to the area. 4. Follow institutional procedures for hazardous material spills. |
Disposal Plan
All waste generated from the handling of this compound, including unused compound, contaminated PPE, and disposable labware, must be disposed of as hazardous chemical waste.[2][3][4]
| Waste Stream | Disposal Procedure |
| Solid Waste (unused powder, contaminated consumables) | 1. Collect in a dedicated, clearly labeled, leak-proof container. 2. Container must be kept closed when not in use. |
| Liquid Waste (solutions containing this compound) | 1. Collect in a dedicated, clearly labeled, and sealed waste container. 2. Do not mix with other chemical waste streams unless compatibility is confirmed. |
| Sharps (needles, scalpels) | 1. Dispose of in a designated sharps container for hazardous materials. |
All waste must be disposed of through the institution's hazardous waste management program in accordance with local, state, and federal regulations.[3]
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the logical workflow for handling this compound, incorporating critical safety checkpoints.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
